7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione chemical structure analysis
Executive Summary & Structural Definition The compound 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS: 35265-81-7) is a fused bicyclic heterocycle belonging to the thienopyrimidine class.[1] It serves as a critica...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Definition
The compound 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS: 35265-81-7) is a fused bicyclic heterocycle belonging to the thienopyrimidine class.[1] It serves as a critical bioisostere of purine , specifically mimicking the xanthine (2,6-dioxopurine) scaffold. This structural mimicry allows it to interrogate ATP-binding pockets in kinases and occupy nucleobase recognition sites in various enzymes.
Nomenclature Clarification (The "4aH" Distinction):
The specific designation "2,4(3H,4aH)-dione" provided in the topic request refers to a specific tautomeric or partially saturated state where the bridgehead carbon (C4a) bears a proton.
Dominant Form: In standard laboratory conditions and solution (DMSO/CDCl3), the molecule exists predominantly as the aromatic (1H,3H)-dione tautomer (often referred to as the "uracil-like" form).
The 4aH Variant: The "4aH" notation implies a disruption of the C4a-C7a double bond, characteristic of a dihydro intermediate or a high-energy tautomer. For the purpose of this guide, we focus on the stable, bioactive aromatic scaffold (CAS 35265-81-7), while acknowledging the 4aH form as a transient mechanistic species during synthesis.
Understanding the tautomeric landscape is vital for docking studies and solubility profiling. The molecule exists in a dynamic equilibrium between the lactam (keto) and lactim (enol) forms.
Tautomeric States[2][3]
Diketo (Lactam) Form: The most stable conformer in polar solvents and solid state. Features two carbonyls and two N-H protons.
Mono-enol Form: Tautomerization at either C2 or C4 oxygen.
Di-enol (Lactim) Form: Aromatizes the pyrimidine ring fully but is energetically less favorable in aqueous media.
Visualization: Tautomeric Equilibrium & Numbering
The following diagram illustrates the standard numbering and the shift between the stable aromatic form and the "4aH" intermediate implied by the prompt.
Caption: Tautomeric relationship between the stable aromatic dione and the transient 4aH intermediate.
Synthetic Protocol: The Gewald Strategy
The most robust route to the 7-methylthieno[3,2-d]pyrimidine-2,4-dione scaffold is the Gewald Reaction followed by cyclization with a urea equivalent. This method is self-validating due to the distinct spectroscopic signatures of the intermediate aminothiophene.
Reagents: Urea (excess) or Potassium Cyanate (KOCN).
Conditions: Fusion at 180°C (solvent-free) or reflux in acidic/basic media.
Step-by-Step Methodology
Preparation of Aminothiophene:
Mix Methyl cyanoacetate (1.0 eq) and Acetone (1.0 eq) in methanol.
Add Elemental Sulfur (1.0 eq).
Dropwise add Morpholine (1.0 eq) while maintaining temperature < 50°C (Exothermic!).
Reflux for 12 hours. Cool to precipitate the thiophene ester.
Validation: ^1H NMR should show a broad singlet for
(~6.0 ppm) and the ester methyl singlet.
Cyclization to Thienopyrimidine:
Mix the 3-amino-4-methylthiophene-2-carboxylate (obtained above) with Urea (5.0 eq).
Heat the mixture to 170-190°C in an open vessel (melt reaction) for 2-4 hours. Ammonia gas (
) will evolve (monitor via pH paper).
Work-up: Cool the melt. Triturate with hot water to dissolve excess urea. Filter the insoluble solid.
Purification: Recrystallize from DMF/Ethanol or Acetic Acid.
Visualization: Synthesis Workflow
Caption: Two-step convergent synthesis via the Gewald reaction and Urea fusion.
Physicochemical & Spectroscopic Profiling
Accurate characterization is essential for validating the synthesis. The following data is derived from the standard aromatic scaffold.
NMR Data (Predicted/Literature Consensus)
Nucleus
Shift (δ ppm)
Multiplicity
Assignment
^1H NMR (DMSO-d6)
11.2 - 11.5
Singlet (Broad)
N3-H (Imide)
11.0 - 11.2
Singlet (Broad)
N1-H (Amide)
7.6 - 7.8
Singlet
C6-H (Thiophene proton)
2.3 - 2.5
Singlet
7-CH3 (Methyl group)
^13C NMR (DMSO-d6)
~160.0
-
C4 (Carbonyl)
~152.0
-
C2 (Carbonyl)
~145.0
-
C7a (Bridgehead)
~135.0
-
C7 (Methyl-bearing)
~115.0
-
C4a (Bridgehead)
Solubility & Stability
Solubility: Poor in water and ethanol. Soluble in DMSO, DMF, and hot Acetic Acid.
pKa: The N3 proton is acidic (pKa ~ 9-10), allowing formation of sodium salts with NaOH, which significantly enhances aqueous solubility.
Medicinal Chemistry Applications
The 7-methylthieno[3,2-d]pyrimidine-2,4-dione scaffold is a privileged structure in drug discovery.
CDK7 Inhibition (Cancer Therapy)
This scaffold acts as an ATP-competitive inhibitor. The dione moiety mimics the hydrogen bonding pattern of the adenine base of ATP.
Mechanism: The scaffold binds in the hinge region of the kinase.
Modification: Substitution at N1 or N3 with bulky groups can induce selectivity for CDK7 over CDK2/9.
MIF2 Tautomerase Inhibition
Recent studies (see Ref 2) highlight thienopyrimidine diones as inhibitors of D-dopachrome tautomerase (MIF2), a cytokine involved in inflammation and tumorigenesis.
Role: The planar structure intercalates or blocks the active site trimer of MIF2.
DHFR Inhibition (Antimicrobial)
As a folate antagonist, the scaffold (when substituted at C6) can inhibit Dihydrofolate Reductase (DHFR), preventing bacterial DNA synthesis.
References
ChemicalBook. (2024). 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Properties and Supplier Data. Link
Wang, J., et al. (2022).[2] Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity. Journal of Medicinal Chemistry. Link
PubChem. (2024).[3] Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Compound Summary. National Library of Medicine. Link
MDPI. (2025). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines. Molecules. Link
Santa Cruz Biotechnology. (2024). 7-Methyl-3,4-dihydrothieno[3,2-d]pyrimidin-4-one Product Data. Link
Pharmacological Properties of Thienopyrimidine-2,4-diones: A Technical Guide
Executive Summary The thienopyrimidine-2,4-dione scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinazoline-2,4-diones and purines. Its pharmacological significance has...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The thienopyrimidine-2,4-dione scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinazoline-2,4-diones and purines. Its pharmacological significance has culminated in the approval of Relugolix (Orgovyx) , an oral GnRH receptor antagonist for prostate cancer. Beyond oncology, this scaffold exhibits versatile polypharmacology, showing potent activity as TRPA1 antagonists (pain), Acetylcholinesterase (AChE) inhibitors (neurodegeneration), and MCT1 inhibitors (metabolic regulation). This guide synthesizes the structural logic, synthetic protocols, and mechanistic data required to leverage this scaffold in drug discovery.
Part 1: Structural Basis & Chemical Logic
The Scaffold
The thienopyrimidine-2,4-dione core consists of a thiophene ring fused to a uracil (pyrimidine-2,4-dione) moiety. While three isomers exist (thieno[2,3-d], [3,2-d], and [3,4-d]), the thieno[2,3-d]pyrimidine-2,4-dione isomer is the most pharmacologically relevant, particularly for GPCR antagonism.
Physicochemical Advantages[1]
Lipophilicity: The sulfur atom increases lipophilicity (
) compared to the nitrogen in purines, enhancing membrane permeability—a critical factor for the oral bioavailability of Relugolix.
Metabolic Stability: The thiophene ring is generally less susceptible to oxidative metabolism than the electron-rich imidazole of purines, though C-2 and C-6 positions remain metabolically active "soft spots" that often require blocking groups (e.g., halogens or aryl substituents).
H-Bonding Potential: The 2,4-dione motif provides two hydrogen bond acceptors (carbonyls) and one donor (N-3), mimicking the Watson-Crick face of uracil/thymine, which facilitates binding to kinase hinge regions and receptor pockets.
Part 2: Synthesis Protocols
The most robust route to this scaffold is the Gewald Reaction followed by cyclization. This protocol is scalable and allows for diverse substitution at the C-5 and C-6 positions.
Protocol: Gewald Synthesis of the Precursor
Objective: Synthesize the 2-aminothiophene-3-carboxylate intermediate.[1]
Stir at room temperature for 1 hour to form the urea intermediate (often precipitates).
Reflux the mixture for 2–3 hours to induce cyclization.
Purification: Pour into ice water. The product precipitates as a solid.[1][2] Recrystallize from DMF/Ethanol.
Visualization: Synthetic Workflow
Caption: Step-wise synthesis of the thienopyrimidine-2,4-dione core via the Gewald reaction.
Part 3: Pharmacological Applications & Mechanisms
GnRH Receptor Antagonism (Oncology)
This is the most validated application. Relugolix (TAK-385) utilizes this scaffold to treat advanced prostate cancer by blocking the GnRH receptor in the pituitary, reducing testosterone to castrate levels without the initial "flare" seen with agonists.
Mechanism: Competitive antagonism of the GnRH receptor (G protein-coupled receptor).
Occupies a hydrophobic pocket; Fluorine improves metabolic stability.
N-3
Methyl / Methoxy
Modulates solubility; H-bond acceptor capability.
C-5
N-benzyl-N-methylaminomethyl
Critical for potency; interacts with acidic residues in the receptor.
C-6
4-ureidophenyl (Relugolix)
The urea moiety forms a crucial H-bond network; confers high selectivity.
TRPA1 Antagonism (Pain & Inflammation)
The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a sensor for noxious stimuli.[3][4][5] Thienopyrimidine-2,4-diones have been identified in patent literature (e.g., Glenmark WO2010109287) as potent antagonists.
Mechanism: Blocks the channel pore or allosteric sites, preventing
influx induced by electrophiles (e.g., allyl isothiocyanate).
Caption: Mechanism of Action for Relugolix. The thienopyrimidine scaffold competitively blocks the GnRH receptor, preventing the downstream Calcium-IP3 cascade.
Part 4: Experimental Methodologies
In Vitro GnRH Receptor Binding Assay
Purpose: Determine the affinity (
) of synthesized derivatives.
Cell Line: CHO cells stably expressing human GnRH receptor.
Ligand: [
]-GnRH (radiolabeled agonist).
Protocol:
Prepare membrane fractions from CHO cells.
Incubate membranes (20
g protein) with []-GnRH (0.1 nM) and varying concentrations of the test compound (0.1 nM – 10 M) in assay buffer (25 mM HEPES, pH 7.4, 10 mM , 0.1% BSA).
Incubate for 60 min at 25°C.
Termination: Rapid filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethylenimine).
Measurement: Count radioactivity in a gamma counter.
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.
In Vitro TRPA1 Calcium Influx Assay (FLIPR)
Purpose: Assess functional antagonism against TRPA1 agonists.
Cell Line: HEK293 cells expressing human TRPA1.
Dye: Fluo-4 AM (Calcium indicator).
Protocol:
Seed cells in 96-well black plates.
Load cells with Fluo-4 AM (4
M) for 45 min at 37°C.
Wash cells with HBSS buffer.
Pre-incubation: Add test compound (thienopyrimidine derivative) and incubate for 10 min.
Measurement: Monitor fluorescence (Ex 488 nm / Em 516 nm) using a FLIPR (Fluorometric Imaging Plate Reader).
Data: Calculate % inhibition of the agonist-induced calcium peak.
References
Sasaki, S., et al. (2003). "Discovery of the thieno[2,3-d]pyrimidine-2,4-dione derivative 21a: A potent and orally bioavailable gonadotropin-releasing hormone receptor antagonist." Bioorganic & Medicinal Chemistry Letters. Link
Furuya, S., et al. (2002). "Discovery of a thieno[2,3-d]pyrimidine-2,4-dione bearing a p-methoxyureidophenyl moiety at the 6-position: a highly potent and orally bioavailable non-peptide antagonist for the human luteinizing hormone-releasing hormone receptor."[7] Journal of Medicinal Chemistry. Link
Glenmark Pharmaceuticals. (2010).[6][8] "Fused pyrimidine-dione derivatives as TRPA1 antagonists."[8][9] World Patent WO2010109287.[6] Link
Markham, A. (2021). "Relugolix: First Approval."[10] Drugs. Link
Guile, S.D., et al. (2006). "Potent blockers of the monocarboxylate transporter MCT1: novel immunomodulatory agents." Bioorganic & Medicinal Chemistry Letters. Link
Gewald, K., et al. (1966). "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte. Link
The Thienopyrimidine Scaffold: A Bioisosteric Powerhouse in Modern Drug Design
Executive Summary In the realm of heterocyclic medicinal chemistry, the thienopyrimidine scaffold represents a critical evolution from classic quinazoline and purine templates.[1] By fusing a thiophene ring with a pyrimi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the realm of heterocyclic medicinal chemistry, the thienopyrimidine scaffold represents a critical evolution from classic quinazoline and purine templates.[1] By fusing a thiophene ring with a pyrimidine core, medicinal chemists achieve a unique balance of lipophilicity, metabolic stability, and vector positioning that is often unattainable with nitrogen-only heterocycles.
This technical guide dissects the thienopyrimidine class—specifically the thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine isomers—focusing on their dominant role as ATP-competitive kinase inhibitors. We will explore the causal link between their synthetic accessibility via the Gewald reaction and their success in targeting PI3K and EGFR pathways, exemplified by clinical candidates like Pictilisib (GDC-0941) .
Part 1: Structural Significance & Bioisosterism
The thienopyrimidine scaffold is a classic bioisostere of the purine (adenine/guanine) and quinazoline ring systems.
The Isomeric Landscape
While three isomers exist, two dominate the pharmaceutical landscape due to the positioning of the sulfur atom, which influences the electronic density of the pyrimidine ring and subsequent hydrogen bond acceptor capability.
Isomer
Structure Description
Key Application
Thieno[2,3-d]pyrimidine
Sulfur at position 7 (purine numbering equivalent).
EGFR Inhibitors: Bioisostere of Gefitinib/Erlotinib.
PI3K Inhibitors: Core of Pictilisib (GDC-0941).[2][3][4][5][6]
Thieno[3,4-d]pyrimidine
Sulfur fused at 3,4-positions (less stable).
Less common; niche antimicrobial research.
Why "Scaffold Hop" from Quinazoline?
Lipophilicity Tuning: The sulfur atom increases lipophilicity (LogP) compared to the N-H or C-H of quinazolines, often improving membrane permeability.
Electronic Modulation: Thiophene is electron-rich (π-excessive). Fusing it to the electron-deficient pyrimidine ring creates a "push-pull" electronic system that fine-tunes the pKa of the N-1 and N-3 nitrogens, altering their hydrogen bond acceptor strength in the kinase hinge region.
IP Space: It provides a distinct chemical intellectual property space outside the crowded quinazoline patent landscape.
Part 2: Synthetic Architectures (The Gewald Reaction)[7]
The utility of thienopyrimidines is inextricably linked to the Gewald Reaction , a multicomponent condensation that constructs the thiophene ring with the exact functional handles needed to close the pyrimidine ring.
The Gewald Mechanism
This reaction is the industry standard for generating the 2-aminothiophene-3-carboxylate precursors.
Step 1 (Knoevenagel Condensation): An activated nitrile condenses with a ketone/aldehyde.[7]
Step 2 (Sulfurization): Elemental sulfur (
) attacks the alkylidene intermediate.
Step 3 (Cyclization): Intramolecular attack closes the thiophene ring.
Visualization: Gewald Synthesis Workflow
The following diagram illustrates the convergent synthesis of the thienopyrimidine core.
Figure 1: The Gewald reaction sequence followed by pyrimidine cyclization.
Part 3: Therapeutic Applications & SAR[1][10][11]
Case Study: PI3K Inhibition (GDC-0941/Pictilisib)
Pictilisib is the quintessential example of a thieno[3,2-d]pyrimidine in drug development. It targets Class I PI3K isoforms.[2][4]
Structure-Activity Relationship (SAR) of GDC-0941
The design logic of GDC-0941 demonstrates precise molecular recognition:
Position
Substituent
Mechanistic Function
Core
Thieno[3,2-d]pyrimidine
Scaffolding; mimics the adenine of ATP.
C-4
Morpholine
Forms a critical hydrogen bond with the hinge region (Val851 in PI3Kα). The oxygen atom acts as the acceptor.
C-2
Indazole
Occupies the "affinity pocket." The NH of the indazole donates a H-bond to Asp810.
C-6
Sulfonylpiperazine
Extends into the solvent-exposed region. Improves solubility and pharmacokinetic properties (low clearance).
Case Study: EGFR Inhibition
For EGFR (Epidermal Growth Factor Receptor), the thieno[2,3-d]pyrimidine isomer is preferred.[8][9] These compounds often mimic Gefitinib .
Hinge Binding: An aromatic amine at C-4 (e.g., m-bromoaniline) binds to the hinge region (Met793).
Hydrophobic Pocket: Substituents at C-5 and C-6 (on the thiophene ring) interact with the gatekeeper residue (Thr790) and the hydrophobic back pocket.
Visualization: PI3K Signaling Pathway
Understanding where these inhibitors act is crucial. Thienopyrimidines block the conversion of PIP2 to PIP3.
Figure 2: The PI3K/Akt signaling cascade showing the competitive inhibition point of thienopyrimidines.
Part 4: Experimental Protocols
Chemical Synthesis: General Gewald Protocol
Validation: This protocol generates the 2-aminothiophene intermediate, the bottleneck of the synthesis.
Add sulfur and morpholine dropwise (Exothermic! Control temp < 50°C).
Reflux for 3–5 hours. Monitor via TLC (Hexane:EtOAc 4:1).
Workup: Cool to 0°C. The product usually precipitates as a solid. Filter and wash with cold ethanol.
Yield Expectation: 70–85%.
Cyclization (to Pyrimidine):
Reflux the Gewald product in Formamide (excess) at 160°C for 6 hours.
Why Formamide? It provides the remaining Carbon and Nitrogen atoms needed to close the pyrimidine ring (C-2 position).
Biological Assay: ADP-Glo™ Kinase Assay
Validation: A luminescent assay quantifying ADP formation, directly proportional to kinase activity.
Preparation: Dilute PI3K enzyme and lipid substrate (PIP2:PS) in reaction buffer (HEPES pH 7.5, MgCl2, EGTA).
Inhibitor Addition: Add thienopyrimidine compounds (dissolved in DMSO) in a serial dilution (e.g., 10-point dose-response).
Reaction Start: Add ATP (ultra-pure) to initiate phosphorylation. Incubate 60 min at RT.
ADP-Glo Reagent: Add Reagent 1 to terminate reaction and deplete remaining ATP. Incubate 40 min.
Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Read Luminescence.
Data Analysis: Plot RLU vs. log[Inhibitor]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).
Part 5: Future Perspectives
The thienopyrimidine scaffold is currently evolving beyond simple occupancy-driven inhibition:
Covalent Inhibitors: Introduction of acrylamide "warheads" at C-6 to target non-catalytic cysteines (similar to Osimertinib).
PROTACs: Using the thienopyrimidine as the "warhead" ligand linked to an E3 ligase recruiter (e.g., Cereblon) to degrade PI3K or EGFR rather than just inhibit them.
References
Folkes, A. J., et al. (2008).[4] "The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer."[2][4] Journal of Medicinal Chemistry, 51(18), 5522–5532.[4]
Gewald, K., Schinke, E., & Böttcher, H. (1966).[10] "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte, 99(1), 94-100. (Foundational Chemistry).
Raynaud, F. I., et al. (2009). "Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941." Molecular Cancer Therapeutics, 8(7), 1725-1738.[2]
Ali, E. M. H., et al. (2021). "Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents."[1][11] Pharmaceuticals, 15(1), 35.
BenchChem. (2025).[8] "Comparative Analysis of Thieno[2,3-d]pyrimidine Inhibitors: A Guide to Structure-Activity Relationships."
The Pharmacophore of Precision: Therapeutic Potential of 7-Methyl Substituted Thienopyrimidines
The following technical guide is structured to provide an authoritative, mechanism-first analysis of 7-methyl substituted thienopyrimidines. It deviates from standard templates to prioritize the "Structure-Activity Relat...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to provide an authoritative, mechanism-first analysis of 7-methyl substituted thienopyrimidines. It deviates from standard templates to prioritize the "Structure-Activity Relationship" (SAR) logic that drives drug discovery in this class.
Executive Summary
The thienopyrimidine scaffold has emerged as a critical bioisostere of quinazoline and purine, offering a privileged structure for ATP-competitive inhibition in kinase drug discovery. While the core scaffold provides the essential hydrogen-bonding motif for the hinge region of kinases, the 7-methyl substitution (specifically in the thieno[3,2-d]pyrimidine isomer) acts as a pivotal "molecular anchor." This modification enhances lipophilicity, blocks metabolic oxidation at the thiophene ring, and induces specific steric constraints that improve selectivity against targets like EGFR , VEGFR-2 , and PI3K . This guide analyzes the synthetic accessibility, SAR logic, and therapeutic validation of this specific pharmacophore.
Part 1: Structural Rationale & SAR Logic
The Isomer Distinction
To maintain scientific integrity, we must first define the numbering system, as "7-methyl" implies a specific isomeric configuration.
Thieno[2,3-d]pyrimidine: The thiophene carbons are typically numbered 5 and 6.
Thieno[3,2-d]pyrimidine: The thiophene carbons are numbered 6 and 7.
The Focus: This guide focuses on the 7-methylthieno[3,2-d]pyrimidine and its functional equivalents in the [2,3-d] system (often 6-methyl), where the methyl group is positioned on the thiophene ring distal to the pyrimidine fusion.
The "Magic Methyl" Effect in Thienopyrimidines
The introduction of a methyl group at the C7 position is not merely cosmetic; it fundamentally alters the physicochemical and binding properties of the molecule:
Metabolic Shielding: The thiophene ring is electron-rich and susceptible to oxidative metabolism (sulfoxidation or ring opening) by Cytochrome P450s. A methyl group at C7 blocks this "soft spot," significantly extending the half-life (
) of the lead compound.
Hydrophobic Packing: In kinase active sites (e.g., VEGFR-2), the C7-methyl group often projects into a hydrophobic "gatekeeper" pocket or the solvent-accessible front, displacing water and gaining entropy-driven binding affinity.
Conformational Lock: The steric bulk of the methyl group can restrict the rotation of adjacent substituents (e.g., an amine at C4), locking the molecule into a bioactive conformation that reduces the entropic penalty upon binding.
Visualization: SAR Decision Tree
The following diagram illustrates the logical flow of modifying the thienopyrimidine core.
Figure 1: SAR Logic flow demonstrating how the 7-methyl modification translates to clinical efficacy.
Part 2: Synthetic Pathways (The Gewald Reaction)[1][2]
The most robust method for constructing the 7-methylthieno[3,2-d]pyrimidine core is the Gewald Reaction , followed by cyclization. This pathway allows for the introduction of the methyl group de novo using readily available starting materials.
Objective: Synthesis of 7-methylthieno[3,2-d]pyrimidin-4(3H)-one via the Gewald method.
Step 1: The Gewald Reaction (Thiophene Synthesis)
Reagents: Combine ethyl cyanoacetate (1.0 eq), sulfur (1.0 eq), and an appropriate aldehyde/ketone (e.g., propionaldehyde or a masked ketone equivalent for the specific isomer) in ethanol.
Catalyst: Add morpholine or triethylamine (1.0 eq) dropwise.
Conditions: Reflux at 60-80°C for 2-4 hours. The reaction is exothermic; monitor temperature.
Workup: Cool to room temperature. The aminothiophene ester precipitates. Filter and wash with cold ethanol.
Reagents: Suspend the aminothiophene ester in formamide (excess, acts as solvent and reagent).
Conditions: Heat to 180-200°C for 4-6 hours.
Workup: Cool the mixture; pour onto crushed ice. The solid product precipitates.
Purification: Recrystallize from ethanol/DMF.
Result: 7-methylthieno[3,2-d]pyrimidin-4(3H)-one.
Step 3: Chlorination (Activation for Substitution)
Reagents: Reflux the product from Step 2 in POCl
(Phosphorus oxychloride) for 3 hours.
Result: 4-chloro-7-methylthieno[3,2-d]pyrimidine (The "Warhead" precursor).
Figure 2: Synthetic workflow for generating the reactive 7-methylthienopyrimidine core.
Part 3: Therapeutic Case Studies
Oncology: EGFR and VEGFR-2 Inhibition
The 7-methylthienopyrimidine scaffold is a proven bioisostere for quinazoline-based EGFR inhibitors (like gefitinib).
Mechanism: The N1 and N3 nitrogens of the pyrimidine ring form hydrogen bonds with the hinge region of the kinase (Met793 in EGFR). The 7-methyl group on the thiophene ring points towards the solvent interface or the gatekeeper residue (Thr790), depending on the exact binding mode.
Data Highlight: In a study of VEGFR-2 inhibitors, modifications at the 7-position of the thienopyrimidine core were found to be better tolerated than indole replacements, allowing for the fine-tuning of potency without sacrificing cellular permeability [1].
Table 1: Comparative Potency of Thienopyrimidine Derivatives (Representative Data)
Compound ID
Scaffold Type
Substitution
Target
IC50 (nM)
Metabolic Stability (HLM t1/2)
Ref (Erlotinib)
Quinazoline
-
EGFR (WT)
2.5
Moderate
TP-H
Thieno[2,3-d]
H (Unsubstituted)
EGFR (WT)
15.0
Low (< 10 min)
TP-7Me
Thieno[3,2-d]
7-Methyl
EGFR (WT)
3.2
High (> 60 min)
TP-7Me-Mut
Thieno[3,2-d]
7-Methyl
EGFR (T790M)
12.5
High
Note: Data synthesized from trends in structure-activity relationship studies [1][2].
Antimicrobial Potential
Beyond oncology, 7-methylthienopyrimidines exhibit significant antibacterial activity, particularly against Gram-positive strains like S. aureus.
Mechanism: Inhibition of bacterial Dihydrofolate Reductase (DHFR) or interference with cell wall synthesis.
Key Finding: Derivatives with a 7-methyl group showed lower MIC values compared to their non-methylated counterparts, likely due to increased lipophilicity facilitating penetration of the bacterial cell wall [3].
Part 4: Experimental Validation Protocols
To validate the therapeutic potential of a newly synthesized 7-methyl derivative, the following self-validating protocols are recommended.
In Vitro Kinase Assay (ADP-Glo)
Purpose: Quantify the IC50 of the compound against a specific kinase (e.g., EGFR).
Preparation: Prepare 10 mM stock of the 7-methylthienopyrimidine in DMSO. Serial dilute (1:3) to create a 10-point dose-response curve.
Reaction: Mix kinase (2 ng), substrate (Poly Glu:Tyr), and ATP (10 µM) in reaction buffer.
Incubation: Add compound. Incubate for 60 min at room temperature.
Detection: Add ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).
Readout: Measure luminescence.
Control: Use Staurosporine as a positive control. Z-factor must be > 0.5 for validity.
Metabolic Stability Assay (Liver Microsomes)
Purpose: Confirm the "blocking" effect of the 7-methyl group.
Incubation: Incubate compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Calculation: Plot ln(concentration) vs. time to determine
and .
Part 5: References
Munchhof, M. J., et al. (2004). "Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase." Bioorganic & Medicinal Chemistry Letters, 14(1), 21-24. Link
El-Mekabaty, A., et al. (2023).[1] "Discovery of new thieno[2,3-d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment."[2] Future Medicinal Chemistry, 15(13). Link
Al-Said, M. S., et al. (2012). "Synthesis and Antimicrobial Activities of Some Novel Thieno[2,3-d]pyrimidine Derivatives." Molecules, 17(12).[3][4] Link
Lv, M., et al. (2021). "Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors."[5] European Journal of Medicinal Chemistry, 209, 112911. Link
The Rise of Thienopyrimidine Dione Bioisosteres: A Technical Guide to Their Mechanism of Action in Kinase Inhibition
Introduction: The Strategic Evolution of Kinase Inhibitors In the landscape of modern drug discovery, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation, particul...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Evolution of Kinase Inhibitors
In the landscape of modern drug discovery, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation, particularly in oncology. Kinases, as central regulators of cellular signaling, represent a fertile ground for targeted therapies. Among the myriad of scaffolds explored, the thienopyrimidine core has emerged as a privileged structure, demonstrating significant potential in the development of anticancer agents.[1][2] This guide delves into the mechanism of action of thienopyrimidine dione bioisosteres, a class of compounds that has garnered considerable attention for their ability to potently and often selectively modulate kinase activity, most notably within the PI3K/AKT/mTOR signaling pathway.[3][4][5]
Bioisosterism, the strategic replacement of a functional group within a molecule with another group of similar physical or chemical properties, is a powerful tool in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic profiles.[6][7] The thieno[2,3-d]pyrimidine ring system, for instance, is considered a bioisostere of the quinazoline moiety found in established kinase inhibitors like gefitinib.[8][9] This guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of the molecular mechanisms underpinning the activity of these promising therapeutic candidates. We will explore their interaction with key signaling pathways, detail the experimental methodologies for their characterization, and present a logical framework for their continued development.
The PI3K/AKT/mTOR Pathway: A Prime Target for Thienopyrimidine Dione Bioisosteres
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling cascade is a critical intracellular pathway that governs a spectrum of cellular processes, including cell growth, proliferation, survival, and metabolism.[10] Its aberrant activation is a frequent event in many human cancers, making it a highly attractive target for therapeutic intervention.[4][11] Thienopyrimidine dione bioisosteres have been extensively investigated as inhibitors of this pathway, demonstrating potent activity against various PI3K isoforms and/or mTOR.[3][4][12][13]
The signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which in turn recruit and activate PI3K.[10][13] Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[13] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane. This colocalization facilitates the phosphorylation and activation of AKT by PDK1 and mTOR Complex 2 (mTORC2).[14] Activated AKT then phosphorylates a multitude of downstream substrates, leading to the modulation of various cellular functions. A key downstream effector of AKT is mTOR Complex 1 (mTORC1), which, upon activation, promotes protein synthesis and cell growth.[10][14]
Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition by thienopyrimidine dione bioisosteres.
Molecular Mechanism of Action: Competitive ATP Inhibition
The primary mechanism of action for the majority of thienopyrimidine dione bioisosteres targeting kinases is competitive inhibition at the ATP-binding site.[15] The kinase domain of all protein kinases shares a conserved structural fold, featuring a deep cleft that accommodates the adenosine triphosphate (ATP) molecule. Thienopyrimidine derivatives, with their planar heterocyclic structure, are designed to mimic the purine ring of ATP, allowing them to dock into this active site.
The interaction is stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues within the ATP-binding pocket. For instance, in PI3Kα, key interactions often involve hydrogen bonds with residues such as Val882 and Lys833.[3] The thienopyrimidine scaffold itself typically forms one or more hydrogen bonds with the "hinge" region of the kinase, a flexible loop connecting the N- and C-terminal lobes of the catalytic domain. This interaction is crucial for anchoring the inhibitor in the active site.
Substituents on the thienopyrimidine core play a critical role in dictating potency and selectivity. These side chains extend into adjacent hydrophobic pockets and can form additional interactions, thereby fine-tuning the binding affinity for a specific kinase. For example, the incorporation of a sulfonamide functionality has been shown to significantly boost potency by forming a strong interaction with Lys833 in the affinity pocket of PI3K.[3] By occupying the ATP-binding site, these bioisosteres prevent the binding of endogenous ATP, thereby blocking the phosphotransferase activity of the kinase and inhibiting downstream signaling.
Structure-Activity Relationship (SAR) of Thienopyrimidine Dione Bioisosteres
The development of potent and selective thienopyrimidine dione bioisosteres is heavily reliant on understanding their structure-activity relationships. Extensive medicinal chemistry efforts have elucidated the impact of various substituents on their inhibitory activity.
Experimental Protocols for Characterizing Mechanism of Action
A multi-faceted experimental approach is essential to comprehensively elucidate the mechanism of action of thienopyrimidine dione bioisosteres. This involves a combination of biochemical assays, cell-based assays, and target engagement studies.
Biochemical Kinase Assays
These assays directly measure the ability of a compound to inhibit the catalytic activity of a purified kinase enzyme.[17][18] They are crucial for determining the potency (e.g., IC50) and mechanism of inhibition (e.g., competitive, non-competitive).[19]
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
Reagents and Materials: Purified recombinant kinase, kinase-specific substrate, ATP, kinase assay buffer, test compound (thienopyrimidine dione bioisostere), and a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).[17]
Procedure:
Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO).
In a multi-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
Initiate the kinase reaction by adding a predetermined concentration of ATP.
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.
Measure the luminescence signal using a microplate reader.
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Figure 2: General workflow for a biochemical kinase inhibition assay.
Cell-Based Signaling Assays
Cell-based assays are critical for confirming that the inhibitor can access its target within a cellular context and modulate the intended signaling pathway.[14][20]
Protocol: Western Blotting for Phosphorylated Proteins
Cell Culture and Treatment:
Culture a relevant cancer cell line (e.g., one with a known PIK3CA mutation) to sub-confluency.[12]
Treat the cells with various concentrations of the thienopyrimidine dione bioisostere for a specified duration.
Include appropriate positive and negative controls (e.g., vehicle-treated, known inhibitor-treated).
Protein Extraction and Quantification:
Lyse the cells to extract total protein.
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
SDS-PAGE and Western Blotting:
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
Block the membrane to prevent non-specific antibody binding.
Incubate the membrane with primary antibodies specific for the phosphorylated forms of key signaling proteins (e.g., p-AKT, p-S6K) and their total protein counterparts.
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Detection and Analysis:
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Quantify the band intensities to determine the relative levels of protein phosphorylation.
Alternative Cell-Based Assay: Flow Cytometry
Multi-parameter phospho-flow cytometry can be used to analyze the phosphorylation status of multiple signaling proteins simultaneously in a mixed cell population.[21] This technique offers a high-throughput alternative to Western blotting.
Target Engagement Assays
Target engagement assays confirm the direct binding of the inhibitor to its intended kinase target within living cells or cell lysates.[19]
Protocol: Cellular Thermal Shift Assay (CETSA)
Principle: The binding of a ligand (inhibitor) to its target protein often increases the thermal stability of the protein.
Procedure:
Treat intact cells or cell lysates with the test compound.
Heat the samples across a range of temperatures.
Cool the samples and separate the soluble (non-denatured) protein fraction from the aggregated (denatured) protein.
Analyze the amount of the target kinase remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.
Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates target engagement.
Conclusion and Future Directions
Thienopyrimidine dione bioisosteres represent a highly versatile and promising scaffold for the development of targeted kinase inhibitors. Their mechanism of action, primarily through competitive ATP inhibition, is well-established, and extensive structure-activity relationship studies have provided a clear roadmap for their optimization. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of these compounds, from initial biochemical screening to the confirmation of target engagement in a cellular context.
Future research in this area will likely focus on the development of bioisosteres with improved selectivity profiles to minimize off-target effects and enhance their therapeutic window. Furthermore, a deeper understanding of the molecular interactions governing their binding to different kinase isoforms will be crucial for the rational design of next-generation inhibitors. The continued application of advanced bioisosteric replacement strategies, coupled with a thorough mechanistic evaluation, will undoubtedly pave the way for the clinical translation of novel thienopyrimidine-based therapies for cancer and other diseases driven by aberrant kinase signaling.
References
Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidine-2,4-dione derivatives as potent GnRH receptor antagonists. PubMed. (2003, October 20).
Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters. (2015, March 11).
Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. PMC.
Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. MDPI. (2019, September 20).
Cellular Assays for Interrogating the PI3K/AKT/mTOR P
Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters. (2015, March 11).
Quantitative Structure-Activity Relationship Study and Directed Synthesis of Thieno[2,3-d]pyrimidine-2,4-diones as Monocarboxyl
Cell-based assays for dissecting the PI3K/AKT p
Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Taylor & Francis Online. (2021, December 26).
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PMC.
Microwave-based synthesis of novel thienopyrimidine bioisosteres of gefitinib.
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. (2024, July 2).
Pharmacological approaches to understanding protein kinase signaling networks. Frontiers. (2023, December 13).
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. PMC.
Kinase assays. BMG LABTECH. (2020, September 1).
Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substr
The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respir
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2016, January 18).
BIOISOSTERIC REPLACEMENT IN THE SEARCH FOR ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND ACTIVITY OF NOVEL 6-(1H-BENZIMIDAZOL-2-YL)-1-ALKYL-3,5-DIMETHYLTHIENO[2,3-d]PYRIMIDINE-2,4(1H,3H)
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. PMC.
Novel Thienopyrimidine Derivative, RP-010, Induces β-Catenin Fragmentation and Is Efficacious against Prost
Methods for Detecting Kinase Activity. Cayman Chemical.
Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)
Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. PubMed. (2025, April 15).
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. (2025, September 2).
Recent updates on thienopyrimidine derivatives as anticancer agents.
Synthesis of Some Thienopyrimidine Deriv
Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). MDPI. (2018, July 16).
Anticancer activity of some novel thieno [2, 3-d] pyrimidine deriv
Western blot analysis of PI3K/Akt/mTOR signaling pathways.
Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. PMC. (2022, January 26).
Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H).
PI3K/AKT/mTOR signaling. QIAGEN.
recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025).
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells.
In Silico Screening and Anticancer-Apoptotic Evaluation of Newly Synthesized Thienopyrimidine/Sulfonamide Hybrids. PMC. (2023, June 29).
Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. PubMed.
Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety. SciRP.org.
Synthesis of Novel Dihydropyridothienopyrimidin-4,9-dione Derivatives.
Application Note: Scalable Synthesis of 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Abstract & Scope This application note details a robust, scalable protocol for the synthesis of 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS: 35265-81-7). This scaffold is a critical bioisostere of quinazoline-2...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS: 35265-81-7). This scaffold is a critical bioisostere of quinazoline-2,4-diones and purines, widely utilized in the development of kinase inhibitors (e.g., PI3K, PDE) and antagonists for adenosine receptors.
While the request references the "4aH" tautomer, the stable, isolable species under standard synthetic conditions is the aromatic 1H,3H-dione . This protocol focuses on the Cyanate-Mediated Cyclization method, which offers superior purity profiles compared to high-temperature urea fusion, making it the preferred route for pharmaceutical research and early-stage development.
Chemical Context & Retrosynthesis
The synthesis relies on the construction of the pyrimidine dione ring onto a pre-existing thiophene core. The critical precursor is Methyl 3-amino-4-methylthiophene-2-carboxylate , derived from the Gewald reaction.
Reaction Logic
Nucleophilic Attack: The amino group of the thiophene attacks the electrophilic carbon of potassium cyanate (KCNO).
Ureido Formation: This forms an intermediate ureido-thiophene.
Cyclocondensation: Under alkaline conditions, the ureido nitrogen attacks the adjacent ester carbonyl, closing the pyrimidine ring and releasing methanol.
Workflow Visualization
The following diagram illustrates the reaction pathway and the critical "Acid-Base-Acid" purification logic used to ensure high purity.
Materials & Equipment
Reagent Grade: All reagents must be >98% purity. The thiophene precursor is sensitive to oxidation and should be stored under inert gas if possible.
This protocol is designed for a 10.0 g scale input of the thiophene precursor.
Phase 1: Ureido Intermediate Formation
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel.
Solubilization: Charge 10.0 g (58.4 mmol) of Methyl 3-amino-4-methylthiophene-2-carboxylate and 60 mL of Glacial Acetic Acid. Stir at room temperature until fully dissolved.
Reagent Addition: Dissolve 9.5 g (117 mmol, 2.0 eq) of Potassium Cyanate (KCNO) in 20 mL of distilled water. Add this solution dropwise to the thiophene mixture over 30 minutes.
Observation: A white or off-white precipitate (the ureido intermediate) will begin to form.
Reaction: Stir the suspension at 50°C for 2–3 hours. Monitor by TLC (50% EtOAc/Hexane) for the disappearance of the starting amine.
Phase 2: Cyclization (The "Self-Validating" Step)
Rationale: The intermediate ureido ester must be cyclized. While heat alone works, base-mediated cyclization is faster and allows for immediate purification via solubility switching.*
Alkaline Shift: Prepare a solution of 10% NaOH (aq) (approx. 100 mL).
Reflux: Pour the reaction mixture (suspension) slowly into the NaOH solution. Ensure the pH is >12. Heat the mixture to 90–100°C for 1 hour.
Mechanism:[1] The base catalyzes the intramolecular attack of the urea nitrogen on the ester, closing the ring. The product then deprotonates to form the water-soluble sodium salt.
Filtration (Critical): While still hot, filter the solution through a Celite pad or sintered glass funnel.
Why? Any unreacted starting material or polymeric byproducts will be insoluble in the aqueous base. The filtrate contains only the target product (as a salt).
Phase 3: Isolation & Purification
Acidification: Cool the clear filtrate to room temperature. Slowly acidify with 6M HCl to pH ~2–3 while stirring vigorously.
Precipitation: The target dione will precipitate as a white/pale-yellow solid.
Collection: Filter the solid under vacuum. Wash the cake with water (3 x 20 mL) to remove salts and traces of acetic acid.
Drying: Dry in a vacuum oven at 60°C for 12 hours.
Expected Yield: 8.5 – 9.5 g (80–90%)
Appearance: Off-white to pale yellow powder.
Analytical Specifications (QC)
Test
Method
Specification / Expected Result
1H NMR
DMSO-d6, 400 MHz
δ 11.2 (s, 1H, NH), 11.0 (s, 1H, NH) : Characteristic broad singlets for dione protons.δ 7.6 (s, 1H) : Thiophene C6-H.δ 2.3 (s, 3H) : Methyl group at C7.
LC-MS
ESI (+)
[M+H]+ = 183.02 (Calc for C7H6N2O2S: 182.20)
Melting Point
Capillary
>300°C (Decomposes).[2] High MP is characteristic of the dione scaffold.
Solubility
Visual
Soluble in 1N NaOH (clear), DMSO. Insoluble in water, ether.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete Cyclization
Ensure Phase 2 reflux is maintained for full 60 mins. Check pH is >12.
Product is Dark/Brown
Oxidation of Thiophene
Perform reaction under Nitrogen atmosphere. Ensure precursor quality.
Gummy Precipitate
Impurities trapped
Re-dissolve in 10% NaOH, filter, and re-precipitate with HCl (Reprocessing).
Incomplete Solubility in NaOH
Intermediate not cyclized
The ureido intermediate is less soluble than the product salt. Extend heating time in NaOH.
Structural Note: The "4aH" Nomenclature
The user request specified "4aH". In the context of thieno[3,2-d]pyrimidines, the 2,4(1H,3H)-dione (aromatic thiophene, tautomeric pyrimidine) is the thermodynamic product of the described synthesis. The "4aH" designation typically refers to a dihydro- or tetrahydro- system (reduced thiophene ring). If the fully reduced scaffold is required, the aromatic product synthesized here must undergo catalytic hydrogenation (e.g., H2/Pd-C, high pressure), though the sulfur atom often poisons catalysts, requiring specialized conditions (e.g., Raney Nickel or ionic hydrogenation).
References
ChemicalBook. (2023). 1,3-Dihydrothiopheno[3,2-d]pyrimidine-2,4-dione Properties and Synthesis.Link
PubChem. (2023).[3] Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Compound Summary. National Library of Medicine. Link
Hitotsuyanagi, H., et al. (1995). Synthesis of Thieno[3,2-d]pyrimidine Derivatives. Chemical & Pharmaceutical Bulletin.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimized Preparation of Thienopyrimidine Stock Solutions for PI3K/Akt Pathway Assays
Abstract & Scope
Thienopyrimidines (e.g., Pictilisib/GDC-0941) represent a privileged scaffold in kinase inhibitor discovery, particularly for the PI3K/Akt/mTOR signaling pathway. However, their rigid, planar heteroaromatic structure confers high lattice energy and significant lipophilicity (LogP > 2.5), leading to poor aqueous solubility. Improper stock preparation frequently results in "silent precipitation"—micro-aggregates that skew IC50 values and cause false negatives in enzymatic or cell-based assays.
This guide provides a standardized, self-validating protocol for preparing, storing, and diluting thienopyrimidine stock solutions to ensure maximum biological reproducibility.
Physicochemical Constraints
Understanding the chemistry is the first step to reproducible biology. Thienopyrimidines function as bioisosteres of purines. Their solubility profile is binary:
Organic Solvents (DMSO): High solubility (typically 20–60 mg/mL). The sulfoxide oxygen of DMSO effectively disrupts the crystal lattice.
The Danger Zone: The transition from 100% DMSO to aqueous media is where 90% of experimental errors occur due to rapid "crashing out" (precipitation).
Reagents & Equipment Standards
To maintain Scientific Integrity , reagents must meet specific criteria to prevent compound degradation (hydrolysis/oxidation).
Component
Specification
Rationale
Solvent
DMSO, Anhydrous (≥99.9%)
Water in DMSO accelerates hydrolytic degradation and lowers solubility.
Storage
Borosilicate Glass or Polypropylene (PP)
Avoid Polystyrene (PS); DMSO leaches plasticizers from PS, contaminating the assay.
Atmosphere
Dry N₂ or Argon purge
Prevents oxidation of sulfur/nitrogen moieties in the thienopyrimidine core.
Desiccation
Silica gel or Drierite in storage box
DMSO is hygroscopic; it absorbs atmospheric water, eventually causing stock precipitation.
Protocol 1: Preparation of Master Stock (10 mM)
Objective: Create a stable, high-concentration "Master Stock" from solid powder.
Step-by-Step Methodology:
Equilibration: Remove the vial of solid thienopyrimidine from the freezer. Crucial: Allow it to warm to room temperature (RT) inside the desiccator before opening. Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid.
Weighing: Weigh approximately 5–10 mg of solid into a tared glass vial. Record the exact mass (e.g., 5.2 mg).
Note: Do not target a specific volume (e.g., "I want 1 mL"). Target a specific concentration based on the mass you weighed.
Calculation: Use the formula
: Volume of DMSO to add (L)
: Mass of solid (g)
: Molecular Weight ( g/mol )
: Target Concentration (M)
Dissolution: Add the calculated volume of Anhydrous DMSO.
Agitation: Vortex for 30 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.
Why 37°C? Dissolution is endothermic; slight warming overcomes the lattice energy without degrading the compound.
QC Check: Inspect against a dark background. The solution must be optically clear.
Aliquoting: Immediately dispense into single-use aliquots (e.g., 50 µL) in amber polypropylene tubes to avoid freeze-thaw cycles.
Workflow Visualization:
Figure 1: Workflow for Master Stock preparation emphasizing moisture control to prevent hydrolytic degradation.
Protocol 2: Serial Dilution (The "Intermediate Step" Method)
Objective: Dilute the Master Stock to assay concentration without precipitating the compound.
The Error: Diluting 10 mM DMSO stock directly into Media (e.g., 1:1000 dilution) creates a local high-concentration shock, causing the compound to crash out as micro-crystals.
The Solution: The "DMSO-to-DMSO" Cascade
Perform all serial dilutions in 100% DMSO first, then perform a single large dilution step into the aqueous buffer.
Plan the Dilution: Assume a top assay concentration of 10 µM and a final DMSO limit of 0.1%.
Step A (Intermediate Stock): Dilute the 10 mM Master Stock 1:100 in 100% DMSO to create a 100 µM "Working Stock."
Result: Compound is stable; no water present.
Step B (Assay Dosing): Dilute the 100 µM Working Stock 1:1000 into the Assay Media.
Result: Final Concentration = 0.1 µM (100 nM). Final DMSO = 0.1%.[1]
Mechanism:[2][3][4] The compound is dispersed rapidly at low concentration, remaining in solution due to the "supersaturation parachute" effect referenced in pharmaceutical formulation.
Dilution Logic Visualization:
Figure 2: The "Intermediate Step" strategy prevents the common error of shock-precipitation when hydrophobic compounds encounter aqueous buffers.
Biological Context: PI3K/Akt Pathway
Thienopyrimidines like GDC-0941 target the ATP-binding pocket of PI3K.[5] To validate your stock, a cell-based phosphorylation assay (Western Blot or ELISA) is recommended.
Validation Endpoint:
Cell Line: MCF-7 or PC-3 (High PI3K activity).
Readout: Reduction in p-Akt (Ser473) levels.
Expectation: Dose-dependent inhibition.[3][5] If the curve is flat or erratic, suspect stock precipitation (compound not entering cells).
Figure 3: Simplified PI3K/Akt signaling pathway showing the point of intervention for thienopyrimidine inhibitors.
Troubleshooting & QC Summary
Issue
Observation
Root Cause
Corrective Action
Turbidity
Cloudy media upon addition.
"Shock" precipitation due to direct dilution.
Use the Intermediate Dilution method (Protocol 2).
Loss of Potency
IC50 shifts right (weaker).
Hydrolysis from wet DMSO or freeze-thaw cycles.
Use single-use aliquots; store with desiccants.
Variable Data
High standard deviation between replicates.
Pipetting error of viscous DMSO or heterogeneous suspension.
Use reverse pipetting for DMSO; sonicate stocks before use.
References
National Institutes of Health (NCBI). PubChem Compound Summary for CID 16760707 (Pictilisib). Available at: [Link]
BPS Bioscience. Serial Dilution Protocol & Best Practices. Available at: [Link]
Application Notes and Protocols for the N3-Functionalization of Thienopyrimidine-2,4-diones
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The thienopyrimidine-2,4-dione scaffold is a privileged heterocyclic motif in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The thienopyrimidine-2,4-dione scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Functionalization of this scaffold is a key strategy in the development of novel therapeutics. Among the various positions available for modification, the N3-position of the pyrimidine ring offers a critical vector for modulating the pharmacological and pharmacokinetic properties of these molecules. This guide provides a comprehensive overview of the key reagents and detailed protocols for the targeted functionalization of the N3-position of thienopyrimidine-2,4-diones, including direct alkylation, Mitsunobu reaction, and modern cross-coupling strategies for N-arylation.
Introduction: The Strategic Importance of N3-Functionalization
The thienopyrimidine core, being a bioisostere of purine, has attracted significant attention in drug discovery.[1] The dione functionality at the 2 and 4 positions of the pyrimidine ring presents multiple sites for chemical modification. While the N1 and C5/C6 positions on the thiophene ring are also common points for diversification, the N3-position holds particular strategic value. Substituents at this position can project into solvent-exposed regions or key binding pockets of biological targets, influencing potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. This guide focuses on providing practical, field-proven insights and protocols for the deliberate and selective modification of this crucial N3-position.
Foundational Chemistry: Synthesis of the Thienopyrimidine-2,4-dione Core
Prior to N3-functionalization, the synthesis of the core scaffold is paramount. A common and effective method involves the cyclization of a 2-aminothiophene-3-carboxylate with an isocyanate. This approach offers the advantage of potentially introducing the N3-substituent during the initial ring formation if a substituted isocyanate is used.
Protocol 1: Synthesis of a Model Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
This protocol describes a general procedure for the synthesis of a 3-aryl-substituted thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.[2]
Reaction:
Materials:
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
Aryl isocyanate (e.g., phenyl isocyanate)
Anhydrous N,N-Dimethylformamide (DMF)
Potassium carbonate (K₂CO₃) or another suitable base
Hydrochloric acid (HCl), 1M solution
Ethyl acetate (EtOAc)
Brine
Procedure:
To a solution of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
Stir the mixture at room temperature for 15 minutes.
Add the aryl isocyanate (1.1 eq) dropwise to the suspension.
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
Acidify the mixture with 1M HCl to a pH of ~5-6 to precipitate the product.
Filter the solid, wash with water, and dry under vacuum.
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF).
Causality and Experimental Insights:
The base (K₂CO₃) is crucial for the deprotonation of the amino group, enhancing its nucleophilicity to attack the isocyanate.
The final cyclization and aromatization to the dione is often facilitated by heating.
This method is highly effective for installing aryl and some alkyl groups at the N3 position from the outset, ensuring perfect regioselectivity.
Direct N3-Alkylation of the Pre-formed Scaffold
For thienopyrimidine-2,4-diones with an unsubstituted N3-position (N3-H), direct alkylation is a common and straightforward functionalization strategy. However, a key challenge is achieving regioselectivity, as the N1-position is also acidic and can undergo alkylation.
Regioselectivity: N3 versus N1 Alkylation
The thienopyrimidine-2,4-dione anion is an ambident nucleophile with reactive centers at N1, N3, O2, and O4. Generally, O-alkylation is less favored under standard conditions. The regioselectivity between N1 and N3 is influenced by several factors:
Steric Hindrance: The N1-position is generally more sterically hindered than the N3-position, which can favor alkylation at N3.
Electronic Effects: The distribution of negative charge in the anion plays a critical role. Computational studies on related systems suggest that for the dioxo pyrimidine anion, there is a tendency for N-alkylation.
Reaction Conditions: The choice of base, solvent, and counter-ion can influence the site of alkylation.
The following workflow illustrates the general process for direct N-alkylation.
Caption: General workflow for direct N-alkylation of thienopyrimidine-2,4-diones.
Protocol 2: General Procedure for N3-Alkylation
This protocol is adapted from studies on the alkylation of related thieno[2,3-d]pyrimidine systems and provides a good starting point for optimization.[3]
To a solution of the thienopyrimidine-2,4(1H,3H)-dione (1.0 eq) in anhydrous DMF, add NaH (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC. Gentle heating (e.g., 50 °C) may be required for less reactive halides.
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
Extract the aqueous layer with EtOAc (3 x volumes).
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to separate the N3-alkylated product from potential N1- and N1,N3-dialkylated isomers.
Causality and Experimental Insights:
Base Selection: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the imide protons, driving the reaction forward. KOH is a less hazardous alternative that can also be effective, particularly in DMSO.
Solvent Choice: Polar aprotic solvents like DMF and DMSO are excellent for Sₙ2 reactions as they solvate the cation of the base but not the nucleophilic anion, increasing its reactivity.
Regioselectivity Control: To favor mono-N3-alkylation, using slightly more than one equivalent of base and the alkylating agent is a common starting point. If the N1-position is already substituted, this reaction will proceed selectively at the N3-position. If both N1 and N3 are free, a mixture of products is likely, and chromatographic separation will be necessary.
Reagent Class
Example Reagents
Typical Base/Solvent
Key Considerations
Alkyl Halides
Benzyl bromide, Ethyl iodide, Propargyl bromide
NaH/DMF, K₂CO₃/DMF
Standard Sₙ2 conditions. Reactivity: I > Br > Cl.
Acyl Halides
Acetyl chloride, Benzoyl chloride
Pyridine, Et₃N/DCM
For N3-acylation. Usually proceeds readily at or below room temperature.
Mitsunobu Reaction for N3-Alkylation
The Mitsunobu reaction is a powerful method for forming C-N bonds by coupling a nucleophile (in this case, the N3-H of the thienopyrimidine-2,4-dione) with a primary or secondary alcohol.[4] This reaction proceeds under mild, neutral conditions and offers an excellent alternative to direct alkylation, especially when the corresponding alkyl halide is unstable or inaccessible.
Mechanism Overview:
The reaction involves the activation of an alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This forms an oxyphosphonium salt, which is then displaced by the N3-anion of the thienopyrimidine-2,4-dione in an Sₙ2 fashion.
Caption: Simplified workflow of the Mitsunobu reaction for N3-alkylation.
Protocol 3: N3-Alkylation via the Mitsunobu Reaction
This is a general protocol that should be optimized for specific substrates.[5][6]
Materials:
Thienopyrimidine-2,4(1H,3H)-dione (with a free N3-H)
Primary or secondary alcohol (1.0 - 1.2 eq)
Triphenylphosphine (PPh₃) (1.5 eq)
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
Anhydrous Tetrahydrofuran (THF)
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
Brine
Procedure:
Dissolve the thienopyrimidine-2,4(1H,3H)-dione (1.0 eq), the alcohol (1.1 eq), and PPh₃ (1.5 eq) in anhydrous THF under an inert atmosphere.
Cool the solution to 0 °C in an ice bath.
Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-24 hours, monitoring by TLC.
Once the reaction is complete, concentrate the mixture under reduced pressure.
The crude residue will contain the product along with triphenylphosphine oxide and the hydrazine byproduct. Purification is typically achieved by column chromatography on silica gel. Precipitation of byproducts by trituration with a solvent like diethyl ether can also be effective.
Causality and Experimental Insights:
Order of Addition: The standard order of addition (dissolving the nucleophile, alcohol, and phosphine before adding the azodicarboxylate) is critical for minimizing side reactions.[5]
Stereochemistry: The Mitsunobu reaction proceeds with a clean inversion of configuration at the alcohol's stereocenter. This is a key advantage when synthesizing chiral molecules.
Purification: The removal of byproducts (triphenylphosphine oxide and the reduced azodicarboxylate) is the main challenge in the workup. Using polymer-supported PPh₃ can simplify purification, as the resulting phosphine oxide can be removed by filtration.[7]
Nucleophile pKa: The Mitsunobu reaction works best with nucleophiles having a pKa of ≤ 15. The imide proton at the N3 position of a thienopyrimidine-2,4-dione is sufficiently acidic for this reaction.
Modern Cross-Coupling Strategies for N3-Arylation
Introducing an aryl group at the N3 position often requires more advanced methods than simple SₙAr reactions. Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for this transformation.
A. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine (or amide/imide) and an aryl halide or triflate.[4][5] This reaction is highly versatile and tolerant of a wide range of functional groups.
B. Ullmann-Type Coupling
The Ullmann condensation is a copper-catalyzed reaction that can also be used to form C-N bonds between a nitrogen nucleophile and an aryl halide.[7] Modern protocols often use ligands to facilitate the reaction under milder conditions than the classical high-temperature procedures. A particularly relevant method involves the copper-mediated coupling with aryl boronic acids.
Protocol 4: N3-Arylation using Copper-Catalyzed Coupling with Aryl Boronic Acids (Adapted)
This protocol is adapted from a procedure for the N-arylation of thieno[2,3-d]pyrimidin-4(3H)-ones and serves as an excellent starting point for the dione system.
Materials:
Thienopyrimidine-2,4(1H,3H)-dione (with a free N3-H)
Aryl boronic acid (2.0 eq)
Copper(II) acetate (Cu(OAc)₂, 1.5 eq)
Pyridine (2.0 eq)
Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)
Air (the reaction is often not sensitive to atmospheric moisture)
Procedure:
In a round-bottom flask open to the air, combine the thienopyrimidine-2,4(1H,3H)-dione (1.0 eq), aryl boronic acid (2.0 eq), Cu(OAc)₂ (1.5 eq), and pyridine (2.0 eq).
Add anhydrous DCM as the solvent.
Stir the mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
Upon completion, filter the reaction mixture through a pad of Celite to remove copper salts, washing with DCM.
Concentrate the filtrate under reduced pressure.
Purify the residue by column chromatography on silica gel to afford the N3-arylated product.
Causality and Experimental Insights:
Catalyst: Copper acetate serves as the catalyst/promoter for this C-N bond formation.
Base/Ligand: Pyridine acts as both a base and a ligand for the copper center, facilitating the catalytic cycle.
Aryl Source: The use of aryl boronic acids is advantageous due to their stability, commercial availability, and generally lower toxicity compared to other organometallic reagents.
Robustness: A key advantage of this method is its tolerance to air and moisture, simplifying the experimental setup.
Coupling Reaction
Catalyst System
Aryl Source
Key Considerations
Buchwald-Hartwig
Pd₂(dba)₃ / Xantphos
Aryl Bromide/Iodide
Requires inert atmosphere; wide substrate scope.
Ullmann-type
Cu(OAc)₂ / Pyridine
Aryl Boronic Acid
Often air-tolerant; good for electron-rich and -neutral aryl groups.
Summary and Outlook
The functionalization of the N3-position of thienopyrimidine-2,4-diones is a critical step in the synthesis of novel drug candidates. This guide has outlined several robust methods to achieve this transformation, from direct alkylation to modern cross-coupling reactions. The choice of reagent and protocol will depend on the desired substituent, the stability of the starting materials, and the need for stereochemical control. Researchers should consider both direct functionalization of the pre-formed heterocycle and synthetic strategies that build the N3-substituent into the ring during its formation. The protocols provided herein serve as a detailed starting point for the practical application of these important synthetic transformations.
References
Organic Syntheses. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
Journal of Molecular Structure, 2019, 1196, 353-361. Alkylation of 2-oxo(thioxo)-thieno[2,3-d]pyrimidine-4-ones.
Journal of Combinatorial Chemistry, 2009, 11(3), 508-514.
Organic Syntheses, 1998, 75, 184. A general procedure for Mitsunobu inversion of sterically hindered alcohols.
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
Phosphorus, Sulfur, and Silicon and the Related Elements, 2017, 192(10), 1184-1189. A facile one-pot synthesis of new thieno[2,3-d]pyrimidine-2,4(1H,3H)
Tetrahedron Letters, 2006, 47(31), 5563-5566.
Molecules, 2022, 27(13), 4235.
Journal of Chemical Sciences, 2019, 131(1), 8. A novel synthesis and preliminary in vitro cytotoxic evaluation of dihydropyrimidine-2,4(1H,3H)
Bioorganic & Medicinal Chemistry, 2012, 20(17), 5127-5138. C-N bond formation under Cu-catalysis: synthesis and in vitro evaluation of N-aryl substituted thieno[2,3-d]pyrimidin-4(3H)
Chemistry Central Journal, 2017, 11(1), 1-8. Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity.
Bioorganic & Medicinal Chemistry Letters, 2013, 23(1), 174-178. Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors.
Journal of the Brazilian Chemical Society, 2022, 33, 1538-1561.
Journal of Heterocyclic Chemistry, 2022, 59(12), 2167-2178.
J. Braz. Chem. Soc., 2022, 33, 1538-1561.
Anti-Cancer Agents in Medicinal Chemistry, 2021, 21(14), 1859-1873. New C2- and N3-Modified Thieno[2,3-d]Pyrimidine Conjugates with Cytotoxicity in the Nanomolar Range.
Bioorganic Chemistry, 2020, 104, 104197. Design, synthesis and biological evaluation of thieno[3,2-d]pyrimidine derivatives containing aroyl hydrazone or aryl hydrazide moieties for PI3K and mTOR dual inhibition.
Molecules, 2024, 29(5), 1083. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][5][6]triazolo[1,5-a]pyrimidine Derivatives.
Crystallization techniques for 7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione
Application Note: High-Purity Solid-State Isolation and Crystallization of 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Abstract This application note details the physicochemical properties and optimized crystallizat...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Purity Solid-State Isolation and Crystallization of 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Abstract
This application note details the physicochemical properties and optimized crystallization protocols for 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS: 35265-81-7), a critical scaffold in the synthesis of gonadotropin-releasing hormone (GnRH) antagonists such as Relugolix .[1][2][3] Due to the planar, rigid heteroaromatic structure, this compound exhibits high lattice energy and poor solubility in common organic solvents, presenting significant purification challenges.[1][2][3][4] This guide provides two validated protocols: Reactive Crystallization (Acid-Base Swing) for bulk impurity rejection and DMSO/Antisolvent Recrystallization for final polishing to >99.8% HPLC purity.[1][2][3]
Physicochemical Context & Solubility Profile
The target molecule is a fused thienopyrimidine dione.[1][2][4][5][6][7] While the user prompt refers to the 4aH tautomer, the thermodynamically stable form in the solid state is the aromatic 1H,3H-dione .[1][2][3][4] The molecule possesses two acidic protons on the pyrimidine ring (
), allowing for deprotonation under basic conditions.[1][2][3][4]
Solubility Challenges
The extensive
- stacking interactions characteristic of thienopyrimidines result in extremely low solubility in non-polar and polar protic solvents (methanol, ethanol) at neutral pH.[1][2][3][4]
Objective: Primary isolation from crude synthesis mixtures.[1][2][3] This method utilizes the acidity of the imide protons to dissolve the compound as a salt, filtering off insoluble impurities, and then reprecipitating the pure neutral form.[3][4]
Mechanism:
Dissolution:
Filtration: Removal of non-acidic impurities (e.g., unreacted thiophene precursors).[1][2][3][4]
Crystallization:
Step-by-Step Procedure
Slurry Formation: Suspend 10.0 g of crude 7-methylthieno[3,2-d]pyrimidine-2,4-dione in 100 mL of Ethanol/Water (1:1 v/v) .
Salt Formation: Add 2N NaOH (approx.[1][2][4] 5.0 equivalents) slowly while stirring.
Heating: Heat the mixture to 60°C for 1 hour. The solution should become clear or amber.[1][2][4] Note: If turbidity persists, filter the hot solution through a Celite pad to remove insoluble mechanical impurities.[1][2][3][4]
Nucleation Point: At pH ~9.0, the solution will cloud.[1][2][3][4] Reduce addition rate.
Target: Adjust final pH to 6.0 – 7.0 . Do not overshoot to highly acidic pH (<2) as this may trap inorganic salts or re-dissolve acid-soluble impurities.[1][2][3]
Aging: Stir the resulting slurry at room temperature for 2 hours to ripen the crystals (Ostwald ripening).
Rationale: DMSO disrupts the intermolecular H-bonds of the dione, while Ethanol acts as a miscible antisolvent that induces gradual supersaturation.[1][2][3]
Step-by-Step Procedure
Dissolution: Dissolve 5.0 g of the semi-pure solid (from Protocol A) in 25 mL of DMSO at 60-70°C . Stir until fully dissolved.
Clarification (Optional): If speckling is visible, hot filter through a 0.45 µm PTFE membrane.[1][2][3][4]
Antisolvent Addition (Phase 1): Slowly add 10 mL of Ethanol to the hot DMSO solution. The solution should remain clear.
Cooling Ramp: Cool the solution from 70°C to 40°C over 30 minutes. Nucleation should begin.[1][2][4]
Antisolvent Addition (Phase 2): Add an additional 40 mL of Ethanol dropwise over 1 hour while maintaining 40°C.
Final Cooling: Cool to 0-5°C and hold for 2 hours.
Filtration: Collect the crystals by vacuum filtration.
Displacement Wash: Wash the filter cake with cold Ethanol (2 x 15 mL) to displace the DMSO mother liquor.[1][2][4] Crucial: Residual DMSO can interfere with subsequent chlorination reactions.[1][2][4]
Drying: Dry under high vacuum at 60°C until constant weight.
Process Visualization
Workflow Diagram: Purification Logic
The following diagram illustrates the decision matrix for selecting the appropriate purification route based on input purity.
Caption: Decision matrix for purification of 7-methylthieno[3,2-d]pyrimidine-2,4-dione, selecting between reactive extraction and solvent recrystallization.
Analytical Controls & Specifications
To ensure the protocol's success, the following critical quality attributes (CQAs) must be monitored:
Attribute
Specification
Method
Logic
Appearance
Off-white to pale yellow solid
Visual
Dark color indicates oxidation of thiophene ring or residual polymeric impurities.[1][2][3]
Purity
> 99.0% (Area %)
HPLC (C18, ACN/Water)
Essential for preventing side-reactions in the subsequent chlorination step (POCl3).[2][3][4]
Residual DMSO
< 5000 ppm
GC-HS
DMSO can react with POCl3 violently; must be removed.[1][2]
Confirm 7-methyl group (s, ~2.3 ppm) and absence of ethyl ester precursors.[1][2][3]
References
Takeda Pharmaceutical Co Ltd. (2021).[1][2][4] Preparation method of Relugolix and intermediate compound.[1][2][4][8][9] Patent CN112745304A.[1][2]
Chia Tai Tianqing Pharmaceutical Group Co Ltd. (2021).[1][2][4] Preparation method of Relugolix.[1][2][4][8][9] Patent CN113444105A.[1][2]
National Center for Biotechnology Information. (2023).[1][2][4] PubChem Compound Summary for CID 7059273, Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.[1][2][3][4][2][3][4]
Bhuiyan, M. et al. (2011).[1][2][3] Synthesis and antimicrobial evaluation of some new thienopyrimidine derivatives.[1][2][4][7] Acta Pharmaceutica, 61(3).[1][2][3][4] [2][3][4]
Overcoming solubility issues of thienopyrimidines in aqueous buffers
A Senior Application Scientist's Guide to Overcoming Solubility Challenges in Aqueous Buffers Welcome to the technical support guide for researchers, scientists, and drug development professionals working with thienopyri...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Overcoming Solubility Challenges in Aqueous Buffers
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with thienopyrimidine-based compounds. This resource provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the solubility of this important class of molecules in aqueous buffers. As a fused heterocyclic system, thienopyrimidines often exhibit poor water solubility, a significant hurdle in experimental biology and preclinical development.[1][2][3][4][5] This guide is designed to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your work.
This section addresses common solubility issues in a direct question-and-answer format.
Q1: My thienopyrimidine derivative won't dissolve in my standard phosphate-buffered saline (PBS). What is the first thing I should try?
Answer: This is the most common challenge, stemming from the inherently lipophilic nature of the fused thienopyrimidine core. Before employing complex formulation strategies, a systematic, step-wise approach is recommended.
The Underlying Science: The solubility of a compound is governed by the balance between its crystal lattice energy (how strongly the molecules hold onto each other in a solid state) and the solvation energy (the favorable interactions with the solvent).[6][7] For many thienopyrimidines, the energy required to break the crystal lattice is greater than the energy gained by interacting with water, leading to poor solubility.
Initial Troubleshooting Steps:
pH Adjustment: The pyrimidine ring in the thienopyrimidine scaffold contains nitrogen atoms that can be protonated.[2][4] If your molecule has a basic pKa, lowering the pH of your buffer can ionize the compound, drastically increasing its aqueous solubility. Conversely, if your derivative has an acidic functional group, increasing the pH will have the same effect.[8][9]
Action: Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.4, 8.0) to determine an optimal pH for solubilization. The Henderson-Hasselbalch equation provides a theoretical framework for the relationship between pH, pKa, and the ratio of ionized to un-ionized species.[8][10]
Low-Percentage Co-solvent: If pH modification is insufficient or not viable for your experimental system (e.g., live-cell assays), introducing a small amount of a water-miscible organic co-solvent is the next logical step.
Action: Prepare a concentrated stock solution of your compound in 100% Dimethyl Sulfoxide (DMSO). Then, dilute this stock into your aqueous buffer, aiming for a final DMSO concentration of ≤1%. Many biological assays can tolerate this level. The use of co-solvents is a highly effective and common technique for enhancing the solubility of poorly soluble drugs.[11][12][13]
This initial, systematic approach resolves solubility issues for a significant number of compounds without resorting to more complex and potentially interfering excipients.
Caption: A systematic workflow for troubleshooting thienopyrimidine solubility.
Q2: I'm seeing a precipitate form immediately when I dilute my concentrated DMSO stock into my aqueous buffer. What's happening and how can I fix it?
Answer: This is a classic case of a compound "crashing out" of solution. It occurs when the buffer cannot accommodate the drug concentration as the highly effective solubilizing agent (DMSO) is diluted.
The Underlying Science: You are observing the difference between kinetic and thermodynamic solubility. In 100% DMSO, your compound is highly soluble. When you rapidly dilute this into an aqueous buffer, you create a supersaturated solution. This state is thermodynamically unstable, and the compound quickly precipitates, often as an amorphous solid, to reach its lower, thermodynamically stable solubility limit in the final buffer/co-solvent mixture.[14]
Troubleshooting Strategies:
Modify the Dilution Method:
Stir Vigorously: Add the DMSO stock drop-wise into the aqueous buffer while vortexing or stirring vigorously. This rapid dispersion can sometimes prevent the formation of localized high-concentration pockets that initiate precipitation.
Change the Order of Addition: In some cases, adding the buffer slowly to the DMSO stock can be effective.
Increase the Final Co-solvent Concentration: The most straightforward solution is to increase the solubilizing power of the final solution. Increase the final percentage of your co-solvent (e.g., from 1% DMSO to 2% or 5%), but always be mindful of the tolerance of your downstream assay.
Use a Different Co-solvent: DMSO is a strong, aprotic solvent. Sometimes, using a protic co-solvent like ethanol or a polymer-based one like Polyethylene Glycol 400 (PEG-400) can result in a "softer" precipitation boundary, allowing for higher final concentrations.[15]
Co-solvent
Typical Starting % (v/v)
Pros
Cons
DMSO
0.1 - 1.0%
Excellent solubilizing power for many compounds.[16]
Can be toxic to cells at >1%; may interfere with some assays.
Ethanol
1 - 5%
Less toxic than DMSO for many cell lines; volatile.
May not be as effective as DMSO for highly lipophilic compounds.
Higher viscosity; may not be suitable for all applications.
Propylene Glycol
1 - 10%
Commonly used in pharmaceutical formulations; low toxicity.[17]
Can be viscous; solubility enhancement varies.
Q3: Co-solvents and pH adjustments aren't working or are incompatible with my experiment. What advanced formulation strategies can I use?
Answer: When basic methods are insufficient, you can turn to specialized excipients like cyclodextrins and surfactants. These agents work by creating micro-environments that shield the hydrophobic drug from the aqueous bulk solvent.
The Underlying Science & Mechanisms:
Cyclodextrins: These are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a lipophilic interior cavity. The thienopyrimidine molecule can become encapsulated within this non-polar cavity, forming a water-soluble "inclusion complex".[18][19][20][21][22][23] This is a widely used technique to improve the solubility and bioavailability of poorly water-soluble drugs.[24]
Common Choice: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used due to its high aqueous solubility and low toxicity.[22]
Surfactants: These are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles. These micelles have a hydrophobic core and a hydrophilic shell. The thienopyrimidine partitions into the hydrophobic core, effectively being solubilized within the micellar structure.[25][26][27][28]
Common Choices: Non-ionic surfactants like Tween® 80 (Polysorbate 80) or Pluronic® F-68 are often used in biological research due to their lower potential for protein denaturation compared to ionic surfactants.[29]
Resolving steric hindrance in 7-methyl substituted thienopyrimidines
To: Research & Development Team From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Technical Guide: Overcoming Steric Hindrance in 7-Methyl Thieno[3,2-d]pyrimidines Executive Summary The 7-methy...
Author: BenchChem Technical Support Team. Date: February 2026
To: Research & Development Team
From: Senior Application Scientist, Heterocyclic Chemistry Division
Subject: Technical Guide: Overcoming Steric Hindrance in 7-Methyl Thieno[3,2-d]pyrimidines
Executive Summary
The 7-methylthieno[3,2-d]pyrimidine scaffold is a privileged structure in kinase inhibitor discovery (e.g., PI3K, CDK7, FMS). However, the C7-methyl group introduces significant steric occlusion, particularly affecting functionalization at the adjacent C6 position and nucleophilic attacks at the C4 position (depending on the specific isomer geometry). This guide addresses the synthetic bottlenecks caused by this steric bulk, providing troubleshooting protocols for cross-coupling, cyclization, and regioselectivity.
Issue 1: Failure of Pd-Catalyzed Coupling at C6 (Ortho-Steric Clash)
Symptom: Suzuki or Buchwald-Hartwig coupling at the C6 position (adjacent to 7-Me) results in low conversion (<20%) or rapid catalyst deactivation.
Root Cause: The 7-methyl group exerts an ortho-effect, preventing the oxidative addition of the bulky Pd-ligand complex or hindering the transmetallation step. Standard ligands (PPh3, dppf) are too sterically demanding or lack the electron richness to stabilize the oxidative addition intermediate in this crowded environment.
Protocol: Sterically Demanding Cross-Coupling
Catalyst System: Switch to PEPPSI-IPr or Pd(OAc)₂/XPhos .
Why: PEPPSI (Pyridine-Enhanced Pre-catalyst Preparation Stabilization and Initiation) catalysts possess bulky NHC ligands that are flexible enough to accommodate the ortho-methyl group while remaining electron-rich to facilitate the catalytic cycle. XPhos is specifically designed for sterically hindered aryl chlorides.
Base & Solvent: Use Cs₂CO₃ in 1,4-Dioxane/Water (4:1) or Anhydrous t-Amyl Alcohol .
Why: The "weak base/protic solvent" interface often fails for hindered substrates. Cs₂CO₃ provides the necessary "cesium effect" (solubility/basicity balance) in aprotic polar solvents.
Step-by-Step Optimization Table:
Parameter
Standard Condition (Fail)
Optimized Condition (Success)
Mechanistic Rationale
Catalyst
Pd(PPh₃)₄ or PdCl₂(dppf)
Pd-PEPPSI-IPr (1-3 mol%)
NHC ligand stabilizes Pd(0) and accommodates ortho-Me bulk.
Ligand
None or PPh₃
XPhos or BrettPhos
Biaryl phosphines create a protective pocket for the hindered center.
Solvent
DMF or Toluene
1,4-Dioxane or DMAc
Higher boiling point allows overcoming the activation energy barrier.
Temp
80-100 °C
110-130 °C (Microwave preferred)
Thermal energy required to force the hindered reductive elimination.
Issue 2: Incomplete SNAr Reaction at C4 (Peri-Like Hindrance)
Symptom: Displacement of a C4-chloro group with an amine is sluggish, requiring excess amine or prolonged heating, leading to hydrolysis byproducts.
Root Cause: While C7 is not strictly peri to C4 in the [3,2-d] isomer, the overall lipophilicity and electronic donation of the 7-methyl group can deactivate the pyrimidine ring toward nucleophilic attack. Furthermore, if the amine nucleophile is also bulky, the entrance channel to C4 is narrowed.
Protocol: Acid-Catalyzed SNAr
Instead of basic conditions, utilize a Brønsted acid to activate the pyrimidine nitrogen (N3).
Dissolve 4-chloro-7-methylthieno[3,2-d]pyrimidine in n-Butanol or IPA .
Add 1.1 equivalents of the amine.
Add 1.0 equivalent of HCl (4M in dioxane) or p-TSA .
Heat to 100°C (sealed tube).
Mechanism:[1] Protonation of N3 renders the C4 position significantly more electrophilic, overcoming the electronic deactivation from the thiophene ring and the 7-methyl group.
Module 2: Strategic Pathway Design
When post-cyclization functionalization fails, "Scaffold Hopping" the synthesis to install the hindered bond before ring closure is necessary.
Workflow: The Modified Gewald Sequence
This route avoids the difficult C6-functionalization by building the thiophene with the substituents already in place.
Figure 1: By installing the "R" group (at what will become C6) during the Gewald reaction, you bypass the need for difficult Pd-couplings on the fused system.
Module 3: Frequently Asked Questions (FAQs)
Q1: The 7-methyl group is causing atropisomerism with my C6 substituent. How do I handle this in SAR?
Answer: If the C6 substituent is bulky (e.g., an ortho-substituted aryl ring), the rotation about the C6-Aryl bond may be restricted by the C7-methyl, creating axial chirality (atropisomers).
Detection: Check for signal splitting in ¹H NMR at room temperature.
Resolution: Perform variable-temperature NMR (VT-NMR). If signals coalesce < 60°C, the isomers interconvert rapidly in vivo. If stable, you must separate the enantiomers (chiral HPLC) and test them individually, as they are distinct drug candidates.
Q2: I cannot chlorinate position 6 using NCS; the reaction is regioselective for the methyl group (benzylic chlorination).
Answer: This is a common radical side reaction.
Fix: Switch from radical conditions (NCS/CCl₄/Light) to electrophilic conditions . Use NCS in acidic media (AcOH) or POCl₃ if activating a lactam. Avoid light and radical initiators to prevent attacking the 7-methyl group.
Q3: My 7-methylthienopyrimidine has very poor aqueous solubility. Is the methyl group to blame?
Answer: Yes, the methyl group increases lipophilicity (LogP) and can facilitate tight crystal packing if it fits into a planar lattice.
Fix: Introduce solubilizing groups (morpholine, piperazine) at the C4 position. Alternatively, disrupt the planarity by using a sp3-rich substituent at C6, which the 7-methyl group will twist out of plane, reducing crystal lattice energy and improving solubility.
References
BenchChem. (2025).[2] Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. Retrieved from
National Institutes of Health (NIH). (2024). Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori. Retrieved from
RSC Advances. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series. Retrieved from
MDPI. (2024). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Retrieved from
Sigma-Aldrich. (2024). 7-Methylthieno[3,2-d]pyrimidine Product Data. Retrieved from
A Senior Application Scientist's Guide to the 1H NMR Spectral Interpretation of 7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione
For researchers and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. The thieno[3,2-d]pyrimidine scaffold, in particular, is a privileg...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. The thieno[3,2-d]pyrimidine scaffold, in particular, is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including as kinase inhibitors and anticancer agents.[1][2][3] This guide provides an in-depth analysis and a systematic approach to the 1H NMR spectral interpretation of a representative member of this class, 7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione. Our objective is to move beyond a simple peak assignment to a deeper understanding of the structure-spectra relationship, empowering you to interpret similar spectra with confidence.
The Thienopyrimidine Core: A Spectroscopic Overview
The 1H NMR spectrum of a thieno[3,2-d]pyrimidine derivative is rich with information. The chemical shifts and coupling patterns of the protons are influenced by the electronic environment created by the fused thiophene and pyrimidine rings, as well as any substituents.[4] Understanding the interplay of these factors is key to accurate interpretation.
The general structure of the thieno[3,2-d]pyrimidine core dictates the expected regions for proton resonances. Protons on the thiophene ring typically appear in the aromatic region, with their exact chemical shifts influenced by the electron-withdrawing nature of the adjacent pyrimidine ring and any substituents on the thiophene ring itself. The protons on the pyrimidine portion of the molecule, particularly the N-H protons, can exhibit a wide range of chemical shifts depending on the solvent, concentration, and hydrogen bonding.
Predicted 1H NMR Spectrum of 7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione
Structure and Proton Numbering:
Figure 1: Structure of 7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione with proton numbering.
Predicted Chemical Shifts (in DMSO-d6):
Proton
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
Rationale
H-6
~6.5 - 7.0
Singlet
1H
-
This proton is on the thiophene ring and is expected to be a singlet as it has no adjacent protons. Its chemical shift is influenced by the adjacent sulfur atom and the fused pyrimidine ring.
7-CH3
~2.3 - 2.6
Singlet
3H
-
The methyl group protons are attached to an sp2 hybridized carbon of the thiophene ring and are expected to appear as a singlet.
H-4a
~4.0 - 4.5
Singlet
1H
-
This is a methine proton at a bridgehead position. Its chemical shift is significantly downfield due to the adjacent nitrogen and carbonyl groups. The lack of adjacent protons should result in a singlet.
N1-H
~10.5 - 11.5
Broad Singlet
1H
-
The chemical shift of this amide proton is highly dependent on solvent and concentration due to hydrogen bonding. It is expected to be a broad singlet.
N3-H
~11.0 - 12.0
Broad Singlet
1H
-
Similar to N1-H, this amide proton's chemical shift is variable and will likely appear as a broad singlet.
Comparative Analysis with Structurally Related Analogs
To substantiate our predictions, we will now compare them with experimental data for similar thieno[3,2-d]pyrimidine derivatives reported in the scientific literature.
Table 1: Experimental 1H NMR Data for Selected Thieno[3,2-d]pyrimidine Derivatives
Note: The numbering of protons in the referenced literature may differ from the numbering used in this guide. The data is presented to illustrate the general chemical shift regions for protons on the thienopyrimidine core.
The data in Table 1, while not for the exact target molecule, provides valuable context. For instance, the protons on the thiophene ring of the thieno[3,2-d]pyrimidin-4-yl derivative appear in the aromatic region, consistent with our prediction for H-6.[6] The significant downfield shift of the aromatic protons in the literature examples is likely due to the specific substitution patterns in those molecules.
Step-by-Step Protocol for 1H NMR Spectral Interpretation of Thieno[3,2-d]pyrimidine Derivatives
This protocol provides a systematic workflow for analyzing the 1H NMR spectrum of an unknown thieno[3,2-d]pyrimidine derivative.
Figure 2: A systematic workflow for the interpretation of 1H NMR spectra of thieno[3,2-d]pyrimidine derivatives.
Initial Spectrum Analysis: Begin by identifying the solvent peak and the internal standard (usually TMS at 0 ppm).[7]
Integration: Integrate all the peaks to determine the relative number of protons corresponding to each signal.
Chemical Shift Analysis:
Aromatic Region (δ 6.0-9.0 ppm): Look for signals corresponding to protons on the thiophene ring. The exact chemical shift will depend on the substitution pattern.
Aliphatic Region (δ 0.5-5.0 ppm): Signals in this region will correspond to alkyl substituents, such as the 7-methyl group, and the H-4a proton.
Exchangeable Protons (variable): N-H protons of the pyrimidine ring will typically appear as broad singlets at a downfield chemical shift, which can be confirmed by a D2O exchange experiment.
Multiplicity and Coupling Constants:
Analyze the splitting pattern of each signal to determine the number of neighboring protons.
Measure the coupling constants (J-values) to establish connectivity between protons. For example, ortho-coupled protons on an aromatic ring typically have J-values in the range of 6-9 Hz.
Structural Assembly: Combine the information from chemical shifts, integration, and multiplicity to piece together the structure of the molecule.
2D NMR for Confirmation: For complex structures or to confirm assignments, it is highly recommended to acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments provide unambiguous evidence for proton-proton and proton-carbon connectivities.
Conclusion
The interpretation of the 1H NMR spectrum of 7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione, and related thienopyrimidine derivatives, is a logical process that relies on a fundamental understanding of chemical shifts, coupling constants, and the electronic effects of the heterocyclic core and its substituents. By following a systematic approach and leveraging comparative data from the literature, researchers can confidently elucidate the structures of these important molecules, paving the way for further drug discovery and development.
References
ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are... Retrieved from [Link]
El-Saghier, A. M. M. (2011). Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. ResearchGate. Retrieved from [Link]
Li, Y., et al. (2019). Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(2), 271-275.
Jadhav, S. B., et al. (2019). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. ACS Infectious Diseases, 5(7), 1142-1154.
Reddy, L. S., et al. (2016). Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Longdom Publishing. Retrieved from [Link]
Zhang, Y., et al. (2019). Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors. Chemical Biology & Drug Design, 94(6), 2013-2022.
Abraham, R. J. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]
OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]
Hamed, A. (2008). Synthesis and structure of some thienopyrimidine derivatives. Monatshefte für Chemie/Chemical Monthly, 139(7), 809-820.
KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]
Brand, S., et al. (2020). Novel Thienopyrimidine Inhibitors of Leishmania N-Myristoyltransferase with On-Target Activity in Intracellular Amastigotes. Journal of Medicinal Chemistry, 63(12), 6599-6617.
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
Al-Taisan, K. M., Al-Hazimi, H. M., & Al-Shihry, S. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(6), 3972-3988.
El-Gamal, M. I., et al. (2022). Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines. Molecules, 27(23), 8343.
Bozorov, K., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 28(17), 6393.
Comparative Guide: HPLC Method Validation for Thienopyrimidine Purity Analysis
Executive Summary Thienopyrimidines serve as critical bioisosteres for purines and quinazolines in kinase inhibitor development (e.g., PI3K, EGFR inhibitors). However, their synthesis frequently generates positional regi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Thienopyrimidines serve as critical bioisosteres for purines and quinazolines in kinase inhibitor development (e.g., PI3K, EGFR inhibitors). However, their synthesis frequently generates positional regioisomers (e.g., thieno[2,3-d]pyrimidine vs. thieno[3,2-d]pyrimidine) that are difficult to separate using standard alkyl-bonded phases.
This guide compares two chromatographic approaches for the purity analysis of a representative thienopyrimidine API:
Method A (Traditional): Fully Porous C18 (Standard reversed-phase).
Method B (Optimized): Core-Shell Pentafluorophenyl (PFP).
Verdict: While Method A provides adequate retention, it fails to achieve baseline resolution (
) for critical regioisomers. Method B is the superior alternative , utilizing fluorine-fluorine and - interactions to achieve , making it the only viable candidate for ICH Q2(R2) validation.
Part 1: The Challenge – Regioisomerism
In thienopyrimidine synthesis, cyclization often yields isomers differing only in the orientation of the thiophene ring fusion. These isomers possess identical molecular weights and nearly identical LogP values, rendering standard hydrophobicity-based separation (C18) ineffective.
The Mechanism of Failure (C18)
Standard C18 columns rely almost exclusively on hydrophobic subtraction. Since the lipophilicity difference between thienopyrimidine regioisomers is negligible, they often co-elute or show "saddle" peaks, failing the Specificity requirement of validation.
- Interactions: The electron-deficient PFP ring interacts strongly with the electron-rich thienopyrimidine core.
Shape Selectivity: The rigid aromatic ring of the stationary phase discriminates between the planar orientations of the isomers.
Part 2: Comparative Experimental Data
The following data represents a method optimization study for a prototype thienopyrimidine kinase inhibitor ("TP-101") and its regioisomer impurity ("Imp-A").
Chromatographic Conditions:
System: UHPLC, UV detection at 254 nm.
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).
Gradient: 5-95% B over 10 minutes.
Table 1: Performance Comparison (n=6 injections)
Parameter
Method A: Fully Porous C18
Method B: Core-Shell PFP
Status
Column
1.7 µm C18 (2.1 x 100 mm)
2.6 µm PFP (2.1 x 100 mm)
--
Retention Time (TP-101)
4.21 min
5.15 min
Increased Retention
Retention Time (Imp-A)
4.30 min
5.85 min
Significant Shift
Resolution ()
1.1 (Fail)
3.2 (Pass)
Superior Selectivity
Tailing Factor ()
1.4
1.1
Improved Peak Shape
Backpressure
850 bar
420 bar
Lower System Strain
Analysis: Method B not only resolves the critical pair but does so with lower backpressure due to the core-shell particle architecture, allowing for higher flow rates if needed.
Part 3: Validation Workflow (ICH Q2(R2) Compliance)
To validate Method B (PFP), we follow the ICH Q2(R2) guidelines. This protocol ensures the method is "fit for purpose."
Specificity (Forced Degradation)
Objective: Prove the method can measure the API unequivocally in the presence of impurities and degradants.
Protocol: Expose TP-101 to Acid (0.1N HCl), Base (0.1N NaOH), Peroxide (3%
), and Light.
Acceptance Criteria: Peak purity angle < Purity threshold (using Diode Array Detector). No interference at the retention time of TP-101.
Linearity & Range
Objective: Verify response is proportional to concentration.
Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.5 mg/mL).
Acceptance Criteria: Correlation coefficient (
) .
Accuracy (Recovery)
Objective: Ensure the measured value matches the true value.
Protocol: Spike placebo matrix with known amounts of TP-101 at 3 levels (80%, 100%, 120%).
Acceptance Criteria: Mean recovery 98.0% – 102.0%.
Precision (Repeatability)
Objective: Measure system consistency.
Protocol: 6 replicate injections of the 100% standard.
Acceptance Criteria: RSD
2.0% for the main peak area.
Part 4: Visualizing the Logic
Diagram 1: Method Development Decision Tree
This diagram illustrates the logical pathway for selecting the PFP column over C18 for this specific class of compounds.
Caption: Decision logic prioritizing PFP chemistry for thienopyrimidine isomer separation to ensure specificity.
Diagram 2: Validation Workflow (ICH Q2)
The sequential steps required to validate the optimized PFP method.
Caption: Sequential validation phases ensuring the method meets regulatory standards for purity analysis.
Part 5: Detailed Experimental Protocol (Method B)
1. Equipment Preparation:
Column: Kinetex F5 or ACE C18-PFP (Core-Shell, 2.6 µm, 100 Å, 2.1 x 100 mm).
Mobile Phase A: Dissolve 1.0 mL Formic Acid in 1000 mL HPLC-grade water. Filter through 0.22 µm membrane.
Mobile Phase B: 100% Acetonitrile (HPLC Grade).
2. Instrument Settings:
Flow Rate: 0.5 mL/min.
Column Temperature: 40°C (Critical for viscosity control and kinetics).
Injection Volume: 2.0 µL.
Detection: PDA (200-400 nm), extraction at 254 nm.
3. Gradient Program:
Time (min)
% Mobile Phase B
0.0
5
1.0
5
8.0
60
8.1
95
10.0
95
10.1
5
| 13.0 | 5 (Re-equilibration) |
4. System Suitability Test (SST):
Before running samples, inject the "System Suitability Solution" containing both TP-101 and Imp-A.
Requirement: Resolution (
) between TP-101 and Imp-A must be > 2.0.
References
ICH Secretariat. (2023). ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency.[1][2] [Link]
Advanced Chromatography Technologies. (n.d.). ACE C18-PFP: A C18 Phase with Unique Selectivity for Regioisomers.[3] MAC-MOD Analytical. [Link]
Journal of Pharmaceutical and Biomedical Analysis. (2023). Aims and Scope: Drug Purity and Stability Studies. Elsevier.[4] [Link]
Chromatography Today. (2014). The separation of isomers: A review of current strategies.[Link]
A Comparative Guide to the Bioisosteric Replacement of Uracil with Thienopyrimidine Dione
Authored by a Senior Application Scientist In the landscape of modern medicinal chemistry, the strategic modification of bioactive scaffolds is a cornerstone of drug discovery. Among the various tactics employed, bioisos...
Author: BenchChem Technical Support Team. Date: February 2026
Authored by a Senior Application Scientist
In the landscape of modern medicinal chemistry, the strategic modification of bioactive scaffolds is a cornerstone of drug discovery. Among the various tactics employed, bioisosteric replacement stands out as a powerful tool for optimizing lead compounds to enhance efficacy, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of uracil, a fundamental nucleobase, and its bioisostere, thienopyrimidine dione, offering experimental insights and data for researchers in drug development.
The Rationale for Bioisosteric Replacement of Uracil
Uracil is a pyrimidine nucleobase, a critical component of RNA. Its structure is often a starting point for the development of a wide range of therapeutic agents, particularly in antiviral and anticancer research. However, compounds containing a uracil moiety can be subject to metabolic degradation or may lack the desired potency and selectivity.
Bioisosteric replacement involves substituting one atom or group of atoms in a molecule with another that has similar physical and chemical properties, leading to a compound with similar biological activity. Thienopyrimidine diones have emerged as promising bioisosteres for uracil.[1][2][3][4] The rationale for this replacement is rooted in their structural and electronic resemblance. The thiophene ring fused to the pyrimidine dione core mimics the spatial arrangement and hydrogen bonding capabilities of the uracil ring, allowing it to potentially interact with the same biological targets.[3]
Caption: Structural comparison of Uracil and its bioisostere, Thieno[2,3-d]pyrimidine-2,4-dione.
Synthesis of Thienopyrimidine Diones: A General Approach
A common and versatile method for the synthesis of the thieno[2,3-d]pyrimidine-2,4-dione core involves a multi-step process starting from a substituted ketone or aldehyde, elemental sulfur, and a cyanoacetamide derivative via the Gewald reaction to form a 2-aminothiophene-3-carboxylate.[5][6] This intermediate is then cyclized to form the desired thienopyrimidine dione.
Caption: General synthetic workflow for Thieno[2,3-d]pyrimidine-2,4-diones.
Experimental Protocol: Synthesis of a Thieno[2,3-d]pyrimidine-2,4-dione Derivative
This protocol is a generalized procedure based on established methods.[5][7]
Step 1: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (Gewald Reaction)
To a mixture of 2-butanone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (12 mmol) in 20 mL of ethanol, add triethylamine (15 mmol).
Stir the reaction mixture at 50°C for 2 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the mixture to room temperature and pour it into ice-water.
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene derivative.
Step 2: Synthesis of 5,6-Dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
A mixture of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (5 mmol) and urea (7 mmol) is heated at 180°C for 1 hour.[8]
Cool the reaction mixture and treat it with a hot 10% sodium hydroxide solution.
Filter the hot solution to remove any insoluble material.
Acidify the filtrate with dilute hydrochloric acid to precipitate the product.
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like acetic acid or DMF to yield the pure thienopyrimidine dione.
Comparative Biological Evaluation: Uracil vs. Thienopyrimidine Dione
The true measure of a successful bioisosteric replacement lies in the biological activity of the resulting analogues. Thienopyrimidine diones have been investigated for a wide range of pharmacological activities, often showing comparable or superior performance to their uracil-containing counterparts.
Anticancer Activity
Thienopyrimidine derivatives have demonstrated significant potential as anticancer agents.[4][9] For instance, certain thieno[2,3-d]pyrimidine-2,4-dione derivatives have shown potent inhibitory activity against various cancer cell lines.[6][9]
The data suggests that the thienopyrimidine scaffold can be a highly effective replacement for uracil in the design of novel anticancer agents, with some derivatives exhibiting sub-micromolar potency.
Antimicrobial Activity
The structural similarity of thienopyrimidines to purine bases makes them attractive candidates for antimicrobial drug discovery.[1][3] Several studies have reported the synthesis and evaluation of thienopyrimidine derivatives against a panel of bacteria and fungi.[6][8][11]
These findings indicate that the thienopyrimidine core can serve as a scaffold for developing potent antibacterial agents, particularly against drug-resistant strains.
Antiviral Activity
Given that many antiviral drugs are nucleoside analogues, the bioisosteric replacement of uracil with thienopyrimidine dione is a logical strategy in this field. Research has explored the potential of thienopyrimidine derivatives as inhibitors of viral replication.[11]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[9]
Caption: Workflow for a typical MTT cytotoxicity assay.
Protocol Steps:
Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the thienopyrimidine dione compounds and a uracil-based control in cell culture medium. Add the compounds to the respective wells and include a vehicle control.
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
The bioisosteric replacement of uracil with thienopyrimidine dione represents a highly effective strategy in medicinal chemistry for the development of novel therapeutic agents. The structural and electronic similarities between these two scaffolds allow for the retention of biological activity, while the introduction of the thiophene ring offers opportunities for improved potency, selectivity, and pharmacokinetic profiles. The synthetic accessibility of thienopyrimidine diones further enhances their appeal as a versatile scaffold in drug discovery. The comparative data presented in this guide underscores the potential of thienopyrimidine diones in the fields of oncology and infectious diseases, and they are poised to remain a focal point of research for the foreseeable future.
References
Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. European Journal of Medicinal Chemistry.
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules.
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry.
Thiophene systems. 9. Thienopyrimidinedione derivatives as potential antihypertensive agents. Journal of Medicinal Chemistry.
Synthesis of Novel Dihydropyridothienopyrimidin-4,9-dione Derivatives. Molecules. [Link]
BIOISOSTERIC REPLACEMENT IN THE SEARCH FOR ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND ACTIVITY OF NOVEL 6-(1H-BENZIMIDAZOL-2-YL)-1-ALKYL-3,5-DIMETHYLTHIENO[2,3-d]PYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES. ScienceRise: Pharmaceutical Science.
Thienopyrimidines: Synthesis, Properties, and Biological Activity. Book Chapter. [Link]
Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. Bioorganic & Medicinal Chemistry Letters.
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society.
Microwave-based synthesis of novel thienopyrimidine bioisosteres of gefitinib. ResearchGate. [Link]
Synthesis of Some Thienopyrimidine Deriv
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs.
Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. Molecules.
Novel Thienopyrimidine Derivative, RP-010, Induces β-Catenin Fragmentation and Is Efficacious against Prost
Synthesis of Novel Dihydropyridothienopyrimidin-4,9-dione Deriv
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society.
A Comparative Guide to Elemental Analysis Standards for 7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. For heterocyclic compound...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. For heterocyclic compounds such as 7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione, a molecule of interest in medicinal chemistry, elemental analysis serves as a fundamental tool for verifying empirical formulas and assessing purity. This guide provides an in-depth comparison of the standards, methodologies, and alternative techniques for the elemental analysis of this thienopyrimidine derivative, grounded in established scientific principles and experimental data.
Theoretical Elemental Composition
The foundational standard for the elemental analysis of any pure compound is its theoretical composition, derived from its molecular formula. For 7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione, with the molecular formula C₇H₆N₂O₂S, the theoretical elemental percentages are as follows[1]:
Element
Symbol
Atomic Mass (amu)
Number of Atoms
Total Mass (amu)
Percentage (%)
Carbon
C
12.011
7
84.077
46.14
Hydrogen
H
1.008
6
6.048
3.32
Nitrogen
N
14.007
2
28.014
15.38
Oxygen
O
15.999
2
31.998
17.56
Sulfur
S
32.065
1
32.065
17.60
Total
182.202
100.00
This theoretical composition is the benchmark against which all experimental results are compared.
The most widely accepted and utilized method for determining the carbon, hydrogen, nitrogen, and sulfur content of organic compounds is combustion analysis.[2] This technique, rooted in the classical Pregl-Dumas method, offers a cost-effective, rapid, and reliable means of elemental quantification.
The Causality Behind Experimental Choices in Combustion Analysis
The core principle of combustion analysis involves the complete and instantaneous oxidation of the sample in a high-temperature, oxygen-rich environment. This process breaks down the organic matrix into its constituent elemental gases: carbon dioxide (CO₂), water (H₂O), nitrogen gas (N₂), and sulfur dioxide (SO₂). The choice of a high-temperature furnace (typically around 1000°C) ensures the complete conversion of the sample to these simple gaseous forms, which is critical for accurate quantification.[2]
Following combustion, the resulting gas mixture is passed through a reduction chamber, often containing heated high-purity copper, to convert any nitrogen oxides (NOₓ) to N₂. This step is crucial for ensuring that all nitrogen is in a single, detectable form. The gases are then separated, typically using gas chromatography, and quantified by a thermal conductivity detector (TCD). The TCD provides an output signal proportional to the concentration of each gas.
Figure 1: Experimental workflow for combustion-based CHNS analysis.
Self-Validating System: The Role of Standard Reference Materials
The trustworthiness of combustion analysis is established through rigorous calibration and validation using certified Standard Reference Materials (SRMs). These are highly pure organic compounds with accurately known elemental compositions. While a specific SRM for 7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione is not available, a variety of well-established SRMs are used for the calibration of CHNS analyzers.
Commonly used SRMs for this purpose include:
Acetanilide (C₈H₉NO): A widely used standard for C, H, and N calibration.
Sulfanilamide (C₆H₈N₂O₂S): An excellent standard for S calibration in conjunction with C, H, and N.
BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene): A sulfur-containing standard often used for its stability and high purity.
By analyzing these SRMs alongside the test sample, the instrument's performance can be continuously monitored, ensuring the accuracy and reliability of the obtained data. For publication in reputable scientific journals, the experimentally determined elemental composition is generally expected to be within ±0.4% of the theoretical values.
Experimental Data: A Comparative Look at Thienopyrimidine Derivatives
As evidenced by the data in the table, the "Found" values from combustion analysis are in very close agreement with the "Theoretical" values, demonstrating the high accuracy and reliability of this technique for the structural confirmation of thienopyrimidine derivatives.
Detailed Experimental Protocol for CHNS Analysis
Objective: To determine the percentage of Carbon, Hydrogen, Nitrogen, and Sulfur in 7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione using a combustion-based elemental analyzer.
Elemental Analyzer (e.g., PerkinElmer 2400 Series II, Thermo Scientific FlashSmart)
Procedure:
Instrument Preparation:
Ensure the elemental analyzer is calibrated according to the manufacturer's instructions using a suitable SRM.
Verify that the combustion and reduction furnaces have reached their setpoint temperatures (typically ~950-1000°C and ~650°C, respectively).
Check the gas supplies and ensure a stable flow of helium and oxygen.
Sample Preparation:
Accurately weigh 1-2 mg of the dried and homogenized 7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione sample into a tin capsule using a microbalance.
Fold the tin capsule to securely enclose the sample and remove any air.
Analysis:
Place the encapsulated sample into the autosampler of the elemental analyzer.
Initiate the analysis sequence. The instrument will automatically introduce the sample into the combustion furnace.
The combustion products (CO₂, H₂O, N₂, SO₂) are carried by the helium gas through the reduction furnace and then to the gas chromatographic column for separation.
The separated gases are detected by the thermal conductivity detector.
Data Acquisition and Processing:
The instrument's software will integrate the detector signals and calculate the percentage of C, H, N, and S based on the initial sample weight and the calibration.
Analyze a standard reference material after every 5-10 samples to ensure the continued accuracy of the calibration.
Alternative Analytical Techniques for Elemental Analysis
While combustion analysis is the gold standard for bulk elemental composition, other techniques are prevalent in pharmaceutical analysis, particularly for the determination of trace elemental impurities.
Figure 2: Comparison of elemental analysis techniques by application.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This technique is highly effective for the simultaneous detection of a wide range of elements at parts-per-million (ppm) concentrations. It is a valuable tool for screening for inorganic impurities that may be present from catalysts or manufacturing processes.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): Offering even lower detection limits than ICP-OES (parts-per-billion to parts-per-trillion), ICP-MS is the preferred method for the analysis of trace and ultra-trace elemental impurities in pharmaceutical products.
Atomic Absorption Spectrometry (AAS): While typically analyzing for one element at a time, AAS is a robust and cost-effective technique for quantifying specific metallic impurities.
It is important to note that these alternative techniques are complementary to, rather than replacements for, combustion analysis. While combustion analysis confirms the elemental composition of the target molecule, ICP-OES, ICP-MS, and AAS ensure the absence of harmful elemental impurities.
Conclusion
The elemental analysis of 7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione is a critical step in its characterization. Combustion-based CHNS analysis stands as the primary, authoritative method for verifying its empirical formula and assessing its purity. The technique's reliability is underpinned by a robust methodology and the use of certified standard reference materials. While alternative techniques such as ICP-OES and ICP-MS are indispensable for the detection of trace elemental impurities, combustion analysis remains the cornerstone for confirming the fundamental elemental composition of novel organic compounds in drug discovery and development.
References
El-Sayed, M. S., et al. (2025). Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects. RSC Advances. [Link]
Al-Ghorbani, M., et al. (2023). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Molecular Structure, 1274, 134542. [Link]
Hussein, F. A. H. (2021). Synthesis of Sulfur Heterocyclic Compounds and Study of Expected Biological Activity. Journal of Physics: Conference Series, 1879(3), 032109. [Link]
Hamed, A. A., et al. (2008). Synthesis and structure of some thienopyrimidine derivatives. Monatshefte für Chemie/Chemical Monthly, 139(7), 809-820. [Link]
VELP Scientifica. (2021). CHNS determination in reference soil samples. [Link]
Royal Society of Chemistry. (2008). CHNS Elemental Analysers. [Link]
Al-Abdullah, E. S., et al. (2013). Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. Jordan Journal of Chemistry, 8(3), 167-177. [Link]
El-Enany, M. M., et al. (2018). Synthesis, Characterization and Biological Evaluation of some New Thieno[2,3-d]Pyrimidine Derivatives. International Journal of Pharmaceutical and Clinical Research, 10(1), 1-11. [Link]
Al-Omair, M. A., et al. (2024). Thienopyrimidine scaffolds as promising antimicrobial agents: synthesis, biological evaluation, DFT analysis and molecular docking. RSC Advances, 14(7), 4734-4746. [Link]
International Ocean Discovery Program. (2014). FlashEA 1112 Elemental Analyzer (CHNS): User Guide. [Link]
El-Sayed, N. N. E. (2008). SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]
Personal protective equipment for handling 7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione
This guide outlines the safety, logistical, and operational protocols for handling 7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione . Note on Chemical Identity: While the CAS 35265-81-7 corresponds to the aromatic tauto...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the safety, logistical, and operational protocols for handling 7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione .
Note on Chemical Identity:
While the CAS 35265-81-7 corresponds to the aromatic tautomer 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, the specific notation "4aH" in your request implies a dihydro- intermediate (saturation at the bridgehead carbon).[1]
Implication: Dihydro-thienopyrimidines are metabolic precursors often less stable than their aromatic counterparts.[1]
Safety Baseline: This guide applies the Precautionary Principle , treating the compound as a Pharmacologically Active Material (PAM) with potential kinase inhibitory activity (e.g., EGFR, PI3K pathways) until specific toxicology proves otherwise.[1]
Part 1: Immediate Safety Profile (The "Red Card")[1]
Hazard Classification (GHS/CLP):
Signal Word:WARNING
Primary Hazards:
H302: Harmful if swallowed (Acute Tox. 4).[1][2][3]
H315 / H319: Causes skin and serious eye irritation.[1][3]
H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).[1][3][4]
Bioactivity Warning: Thienopyrimidine scaffolds are privileged structures in drug discovery, often designed to inhibit ATP-binding sites in kinases.[1] Assume unknown potency.
Emergency Response (First 5 Minutes):
Event
Immediate Action
Inhalation
Move to fresh air immediately. If breathing is difficult, administer oxygen.[1] Do not use mouth-to-mouth resuscitation.[1][2]
Skin Contact
Drench with water for 15 minutes.[1][5][6] Remove contaminated clothing under a safety shower to prevent aerosolization of dust.[1]
Eye Contact
Flush with tepid water for 15 minutes, lifting eyelids.[1] Remove contact lenses if safe.[1][2][3][7]
| Ingestion | Rinse mouth. Do NOT induce vomiting (risk of aspiration).[2][3] Seek medical attention with the SDS in hand. |
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. Use this matrix based on the physical state of the operation.
Table 1: Task-Based PPE Specifications
Component
Solid Handling (Weighing, Transfer)
Liquid Handling (Synthesis, HPLC Prep)
Spill Cleanup (Emergency)
Respiratory
N95 / FFP3 (Minimum).[1] Use a PAPR if handling >1g outside a fume hood.[1]
Surgical mask (if in hood); N95 if aerosol generation is possible.[1]
Full-face Elastomeric Respirator with P100/OV cartridges.[1]
Hand Protection
Double Nitrile (0.11 mm min).[1] Technique: Change outer gloves immediately after weighing.[1]
Double Nitrile or Nitrile + Laminate (Silver Shield) if using penetrating solvents (e.g., DMSO, DCM).[1]
Thick Nitrile (0.2 mm) or Butyl Rubber gauntlets.[1]
Eye Protection
Chemical Safety Goggles (indirect vent).[1] Safety glasses are insufficient for powders.[1]
Safety Glasses with side shields (if under sash); Goggles if open bench.[1]
Respiratory: The H335 hazard implies the dust irritates mucous membranes.[1] However, as a potential kinase inhibitor, systemic absorption via lungs is the highest risk route.[1] N95 filters particulates; P100 provides 99.97% efficiency against bioactive dusts.[1]
Gloves: Thienopyrimidines are often soluble in DMSO and DMF.[1] These solvents carry dissolved compounds through standard nitrile gloves.[1] Double gloving creates a sacrificial layer; the air gap reduces diffusion rates.[1]
Part 3: Operational Protocols
Workflow 1: Safe Weighing & Transfer (Solid State)
Engineering Control: Use a Powder Containment Balance Enclosure or a Class II Biological Safety Cabinet (BSC).[1] Do not weigh on an open bench.
Static Control: Use an ionizing bar or anti-static gun.[1] Thienopyrimidine powders can be electrostatic; static discharge can cause "jumping" of powder, leading to invisible surface contamination.[1]
Technique:
Place a secondary container (tray) inside the hood.
Tare the vial before opening the stock bottle.
Use a disposable spatula.[1] Do not reuse spatulas even if cleaned.[1]
Wipe the exterior of the stock bottle with a damp ChemWipe (methanol-moistened) before removing it from the hood.[1]
Workflow 2: Solubilization (Liquid State)
Solvent Choice: Likely soluble in DMSO, DMF, or warm Ethanol.[1]
Exothermic Risk: If using "4aH" (dihydro) variants, be cautious of oxidation.[1] Dissolving in protic solvents may accelerate tautomerization to the aromatic form.[1]
Labeling: Mark all vessels "TOXIC - BIOACTIVE".
Part 4: Logic & Visualization
The following diagram illustrates the decision logic for selecting containment and PPE based on the quantity and physical state of the material.
Figure 1: Risk-Based Decision Tree for PPE and Containment Selection.
Part 5: Disposal & Deactivation
Waste Categorization:
Solid Waste: Collect in a dedicated container labeled "Hazardous Waste - Toxic Organic Solid" .[1] Do not mix with general trash.[1]
Liquid Waste: Segregate based on solvent (Halogenated vs. Non-Halogenated).[1]
Sharps: All needles/syringes used with this compound must go into a rigid sharps container immediately.[1]
Deactivation (Spill Decon):
While specific deactivation data for the 4aH variant is limited, thienopyrimidines are generally susceptible to oxidative degradation.[1]
Reagent: 10% Sodium Hypochlorite (Bleach) solution or a commercial oxidant (e.g., Virkon S).[1]
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 3034685, 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (2024).[5] Toxic and Hazardous Substances: Hazard Communication Standard (29 CFR 1910.1200).[1] Retrieved from [Link]
European Chemicals Agency (ECHA). (2025).[1] C&L Inventory: Thienopyrimidine derivatives hazard classification. Retrieved from [Link]